Technical Documentation Center

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine
  • CAS: 1340102-38-6

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Prepared by: Gemini, Senior Application Scientist Abstract The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and metab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This guide provides an in-depth, scientifically-grounded protocol for the synthesis and characterization of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine, a novel compound with potential applications as a key building block in drug discovery. We present a robust, multi-step synthetic route commencing from commercially available materials, centered around a diastereoselective rhodium-catalyzed cyclopropanation followed by a Curtius rearrangement for the stereospecific introduction of the primary amine. Each phase of the synthesis is explained with a focus on the underlying chemical principles, reaction mechanisms, and practical considerations for ensuring high purity and yield. Comprehensive characterization of the final product using modern analytical techniques is detailed, providing a complete blueprint for researchers and drug development professionals.

Introduction: The Significance of the Cyclopropylamine Scaffold

Cyclopropylamines are a critical class of compounds that merge the distinct steric and electronic properties of a strained cyclopropane ring with the basicity and nucleophilicity of an amino group.[1] The three-membered ring enforces a rigid conformation upon adjacent substituents, a feature highly sought after in rational drug design to optimize ligand-receptor binding interactions. Furthermore, the cyclopropane ring can act as a bioisostere for other functional groups, such as phenyl rings or double bonds, while offering a different metabolic profile.[3] The target molecule, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine, incorporates this valuable scaffold along with a methoxy-substituted benzyl group, a common feature in pharmacologically active compounds, making it a highly attractive intermediate for the synthesis of new chemical entities.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a 1,2-disubstituted cyclopropylamine with two stereocenters requires a carefully planned strategy to control diastereoselectivity. Our retrosynthetic analysis identified a Curtius rearrangement of a corresponding cyclopropanecarboxylic acid as the most reliable method for installing the C1-amine.[1] This approach offers excellent control over stereochemistry, as the rearrangement proceeds with retention of configuration. The key cyclopropane ring is constructed via a rhodium-catalyzed cyclopropanation of a trisubstituted alkene.

This leads to a convergent and logical synthetic plan, outlined below.

G cluster_main Retrosynthetic Pathway Target Target Amine BocAmine Boc-Protected Amine Target->BocAmine Boc Deprotection Isocyanate Isocyanate Intermediate BocAmine->Isocyanate Curtius Rearrangement (in presence of t-BuOH) AcylAzide Acyl Azide Isocyanate->AcylAzide CarboxylicAcid Cyclopropanecarboxylic Acid AcylAzide->CarboxylicAcid Azide Formation Ester Cyclopropyl Ester CarboxylicAcid->Ester Ester Hydrolysis Alkene Trisubstituted Alkene Ester->Alkene Rh-Catalyzed Cyclopropanation Ketone 4-Methoxyphenylacetone Alkene->Ketone Wittig Reaction PhosphoniumYlide Phosphonium Ylide

Caption: Retrosynthetic analysis of the target amine.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Overall Workflow

The synthesis is performed in five distinct stages, beginning with the construction of a key alkene intermediate and culminating in the deprotection of the final primary amine.

G cluster_workflow Experimental Workflow Start 4-Methoxyphenylacetone StepA Part A: Wittig Reaction Start->StepA Alkene Alkene Intermediate StepA->Alkene StepB Part B: Rh-Catalyzed Cyclopropanation Alkene->StepB Ester Ester Intermediate StepB->Ester StepC Part C: Saponification Ester->StepC Acid Carboxylic Acid StepC->Acid StepD Part D: Curtius Rearrangement Acid->StepD BocAmine Boc-Protected Amine StepD->BocAmine StepE Part E: Boc Deprotection BocAmine->StepE Finish Target Compound StepE->Finish

Caption: Five-stage synthetic workflow diagram.

Reagents and Materials
ReagentSupplierPurityPurpose
4-MethoxyphenylacetoneSigma-Aldrich≥98%Starting Material
Methyltriphenylphosphonium bromideSigma-Aldrich98%Wittig Reagent Precursor
n-Butyllithium (n-BuLi)Sigma-Aldrich2.5 M in hexanesStrong Base
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%Solvent
Ethyl diazoacetate (EDA)Sigma-Aldrich~15% in DichloromethaneCarbene Source
Rhodium(II) acetate dimerStrem Chemicals98%Catalyst
Dichloromethane (DCM)Fisher ScientificACS GradeSolvent
Lithium hydroxide (LiOH)Sigma-Aldrich≥98%Hydrolysis Reagent
Diphenylphosphoryl azide (DPPA)TCI Chemicals>97.0%Azide Transfer Agent
Triethylamine (TEA)Sigma-Aldrich≥99.5%Base
tert-ButanolAcros OrganicsAnhydrous, 99.5%Solvent/Nucleophile
TolueneSigma-AldrichAnhydrous, 99.8%Solvent
Trifluoroacetic acid (TFA)Sigma-Aldrich99%Deprotection Reagent
Part A: Synthesis of 1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one

The synthesis begins with a Wittig reaction to form the requisite trisubstituted alkene from 4-methoxyphenylacetone. The choice of a strong, non-nucleophilic base like n-BuLi is critical for the efficient deprotonation of the phosphonium salt to form the ylide without competing side reactions.

Protocol:

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (42.8 g, 120 mmol).

  • Add anhydrous THF (250 mL) via cannula and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (48 mL of 2.5 M solution in hexanes, 120 mmol) dropwise over 30 minutes. The solution will turn a characteristic deep orange/red, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for an additional hour.

  • Re-cool the ylide solution to 0 °C and add a solution of 4-methoxyphenylacetone (16.4 g, 100 mmol) in anhydrous THF (50 mL) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 100% hexanes) to yield the alkene as a colorless oil.

Part B: Rhodium-Catalyzed Cyclopropanation

This key step utilizes a rhodium(II) catalyst to decompose ethyl diazoacetate (EDA), generating a rhodium-carbene intermediate which then undergoes cycloaddition with the alkene.[4] The reaction is highly efficient, but EDA must be handled with extreme care due to its potential instability. The slow addition of EDA is crucial to maintain a low stationary concentration, preventing dimerization and ensuring safety.

Protocol:

  • To a 250 mL round-bottom flask under nitrogen, add the alkene from Part A (16.2 g, 100 mmol) and rhodium(II) acetate dimer (221 mg, 0.5 mmol, 0.5 mol%).

  • Add anhydrous dichloromethane (100 mL) and warm the solution to 40 °C.

  • Using a syringe pump, add ethyl diazoacetate (12.5 g, 110 mmol) dropwise over 4 hours. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, stir the reaction at 40 °C for an additional 2 hours until TLC analysis confirms consumption of the starting alkene.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, 2-5% ethyl acetate in hexanes) to afford the cyclopropyl ester as a mixture of diastereomers.

Part C: Saponification to the Carboxylic Acid

Standard ester hydrolysis using lithium hydroxide provides the carboxylic acid necessary for the subsequent Curtius rearrangement.

Protocol:

  • Dissolve the cyclopropyl ester (approx. 100 mmol) in a mixture of THF (150 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (6.3 g, 150 mmol) and stir the mixture vigorously at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 6 M HCl.

  • Extract the resulting carboxylic acid with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Part D & E: Curtius Rearrangement and Deprotection

The Curtius rearrangement provides a reliable method to convert the carboxylic acid to a primary amine with retention of stereochemistry. We employ a one-pot procedure using DPPA, where the initially formed acyl azide rearranges upon heating to an isocyanate. This intermediate is trapped with tert-butanol to form a stable Boc-protected amine, which is easily purified and deprotected in the final step.[5][6]

G cluster_mech Curtius Rearrangement Mechanism struct1 R-COOH struct2 R-CON3 (Acyl Azide) struct1->struct2 + DPPA, TEA struct3 R-N=C=O (Isocyanate) struct2->struct3 Δ - N2 struct4 R-NH-Boc (Boc-Protected Amine) struct3->struct4 + t-BuOH

Caption: Simplified mechanism of the one-pot Curtius rearrangement.

Protocol:

  • Dissolve the carboxylic acid (approx. 100 mmol) in anhydrous toluene (200 mL) in a 500 mL flask.

  • Add triethylamine (15.3 mL, 110 mmol) followed by anhydrous tert-butanol (50 mL).

  • Add diphenylphosphoryl azide (DPPA) (23.7 mL, 110 mmol) dropwise at room temperature.

  • Slowly heat the reaction mixture to 90 °C and maintain for 4-6 hours (monitor by TLC for disappearance of the acid). Nitrogen evolution will be observed.

  • Cool the reaction to room temperature and wash sequentially with 1 M HCl (100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude Boc-protected amine by flash chromatography.

  • For the final deprotection, dissolve the purified Boc-protected amine in dichloromethane (100 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA) (30 mL) dropwise and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure. Dissolve the residue in water (100 mL) and wash with diethyl ether (50 mL).

  • Basify the aqueous layer to pH >12 with 6 M NaOH and extract the free amine with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The presence of two stereocenters will result in complex NMR spectra, which can be resolved using 2D NMR techniques if necessary.

Spectroscopic and Chromatographic Data
TechniqueExpected Observations
¹H NMR Aromatic: 2 doublets (~6.8-7.2 ppm, 4H, AA'BB' system). Methoxy: Singlet (~3.8 ppm, 3H). Benzylic CH₂: 2 doublets (AB quartet, ~2.5-2.8 ppm, 2H). Amine NH₂: Broad singlet (~1.5-2.5 ppm, 2H, exchanges with D₂O). Cyclopropyl CH: Multiplet (~2.0-2.3 ppm, 1H). Methyl CH₃: Singlet (~1.1 ppm, 3H). Cyclopropyl CH₂: Complex multiplets (~0.3-0.9 ppm, 2H).[7][8]
¹³C NMR Aromatic: 4 signals (~114-158 ppm). Methoxy: ~55 ppm. Benzylic CH₂: ~40-45 ppm. C-NH₂: ~35-40 ppm. Quaternary C: ~25-30 ppm. Methyl CH₃: ~20-25 ppm. Cyclopropyl CH₂: ~15-20 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 206.15.
IR Spectroscopy N-H stretch: Two bands ~3300-3400 cm⁻¹ (primary amine). Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2960 cm⁻¹. C=C stretch (Aromatic): ~1610, 1510 cm⁻¹. C-O stretch: ~1250 cm⁻¹.[9]
HPLC Purity >95% (UV detection at 220 nm and 254 nm).
Chiral HPLC Resolution of enantiomers using a suitable chiral stationary phase (e.g., polysaccharide-based).[10]

Discussion of Stereochemistry

The rhodium-catalyzed cyclopropanation (Part B) is the primary diastereoselective step. The reaction of ethyl diazoacetate with a trisubstituted alkene typically favors the formation of the trans (or E) diastereomer, where the bulky ester group is positioned opposite to the most sterically demanding substituent on the alkene (in this case, the 4-methoxybenzyl group). This selectivity arises from minimizing steric interactions in the transition state of the carbene addition. The subsequent Curtius rearrangement proceeds with retention of configuration, meaning the stereochemical integrity established during the cyclopropanation is transferred to the final amine product. The final product is obtained as a racemic mixture of two enantiomers (1R,2S and 1S,2R if the trans diastereomer is formed), which can be resolved by chiral chromatography or classical resolution with a chiral acid if desired.[]

Conclusion

This guide details a reliable and well-rationalized synthetic route to 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine. By leveraging a diastereoselective rhodium-catalyzed cyclopropanation and a stereoretentive Curtius rearrangement, this protocol provides a clear path to a valuable building block for pharmaceutical research. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the final compound. This work empowers researchers with the necessary information to synthesize and utilize this and structurally related cyclopropylamines in the development of next-generation therapeutics.

References

  • Charette, A. B. (2012). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • West, M. S., Mills, L. R., McDonald, T. R., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]

  • Li, J., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. [Link]

  • Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. Organic Letters. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • Pia, J. (2022). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto Thesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • West, M. S., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]

  • Fiveable. Amine protection: Organic Chemistry II Study Guide. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. PubMed. [Link]

  • Ismail, O. H., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]

  • Jeon, H., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Tumentan, C. N., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]

  • Rhodium Archive. Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • ResearchGate. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • NextSDS. Cyclopropanamine, 2-(4-methoxyphenyl)-N-methyl-, (1R,2S)- (9CI). [Link]

  • Google Patents. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • Technical Disclosure Commons. Novel processes for the preparation of 6-(cyclopropanecarbonylamido)-4-[2-methoxy-3-(1-methyl- 1,2,4-triazol-3-yl)anilino]-N-. [Link]

  • PubChem. methyl (1R,2S)-2-(hydroxycarbamoyl)-1-(4-((2-methylquinolin-4-yl)methoxy)benzyl)cyclopropanecarboxylate. [Link]

  • NIST WebBook. 2-Methylcyclopropanemethanol. [Link]

  • NIST WebBook. 2-Propen-1-amine, 2-methyl-. [Link]

  • ResearchGate. Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. [Link]

Sources

Exploratory

Spectroscopic Elucidation of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine: A Technical Guide

Executive Summary The structural elucidation of highly substituted cyclopropylamines requires a rigorous, multi-modal spectroscopic approach. 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (C₁₂H₁₇NO) presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted cyclopropylamines requires a rigorous, multi-modal spectroscopic approach. 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (C₁₂H₁₇NO) presents a unique analytical challenge due to its high ring strain, the presence of two contiguous stereocenters (C1 and C2), and distinct chemical microenvironments (a primary amine, a quaternary carbon, and a 4-methoxybenzyl moiety).

This whitepaper provides an in-depth framework for the spectroscopic characterization of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a self-validating analytical workflow designed for drug development professionals and synthetic chemists.

Structural Elucidation Strategy & Workflow

To definitively assign the structure and relative stereochemistry of the target compound, orthogonal analytical techniques must be employed. Relying on a single modality introduces critical blind spots, particularly concerning diastereomeric purity.

Workflow A Sample Preparation (Purity >98%) B 1D NMR (1H, 13C) Primary Backbone A->B E ATR-FTIR Functional Groups A->E F HRMS (ESI-TOF) Exact Mass Validation A->F C 2D NMR (COSY, HSQC) Connectivity B->C D NOESY/ROESY Relative Stereochemistry C->D G Data Synthesis & Structural Confirmation D->G E->G F->G

Figure 1: Spectroscopic workflow for the structural elucidation of cyclopropylamines.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Chemical Shifts (¹H and ¹³C)

The ¹H NMR spectrum of this compound is defined by three distinct regions, each governed by specific electronic and spatial effects:

  • The Cyclopropane Core: Cyclopropylamines exhibit unique NMR shielding effects due to the diamagnetic anisotropy generated by the highly strained, electron-dense ring system[1]. The C3 methylene protons are highly shielded, typically appearing upfield between 0.4 and 0.8 ppm. The C1 methine proton is deshielded by the adjacent electronegative nitrogen, shifting it to ~2.2–2.5 ppm.

  • The 4-Methoxybenzyl Moiety: The aromatic region displays a highly characteristic AA'BB' splitting pattern (two doublets at ~6.8 ppm and ~7.1 ppm) indicative of a 1,4-disubstituted benzene ring[2]. Crucially, because C2 is a chiral center, the adjacent benzylic -CH₂- protons are diastereotopic . They cannot freely rotate into equivalent environments, resulting in a distinct AB quartet (~2.6–2.8 ppm) rather than a simple singlet.

  • The Primary Amine: The -NH₂ protons appear as a broad singlet (~1.6 ppm) due to quadrupolar relaxation from the ¹⁴N nucleus and rapid intermolecular proton exchange[3].

Stereochemical Determination via NOESY

The relative stereochemistry between the C1-amine and C2-methyl/benzyl groups dictates the molecule's 3D conformation. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required to differentiate the diastereomers.

NOESY_Correlations C1H C1-H Me C2-CH3 C1H->Me Strong NOE (if cis) Bn C2-CH2-Ar C1H->Bn Strong NOE (if trans to Me) C3Hcis C3-H (cis) C1H->C3Hcis Fixed NOE C3Htrans C3-H (trans)

Figure 3: Key NOESY correlations for determining C1-C2 relative stereochemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups. The highly strained nature of the cyclopropane ring increases the s-character of its C-H bonds (approaching sp² hybridization). This physical reality causes the C-H stretching frequency to shift above 3000 cm⁻¹, a critical diagnostic feature distinguishing it from standard sp³ alkyl groups. Furthermore, the primary amine N-H stretch is confirmed via ATR-FTIR, typically presenting as a distinct doublet between 3300 and 3500 cm⁻¹[3].

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) HRMS provides the exact mass ([M+H]⁺ m/z 192.1383). The fragmentation pathway is highly predictable and structurally diagnostic.

Fragmentation M Molecular Ion [M+H]+ m/z 192.138 F1 Loss of NH3 (-17 Da) m/z 175.112 M->F1 -NH3 F2 4-Methoxybenzyl Cation m/z 121.065 M->F2 Benzylic Cleavage F3 Cyclopropyl Cleavage m/z 161.096 M->F3 -CH3NH2

Figure 2: HRMS fragmentation pathways for the target cyclopropylamine compound.

Self-Validating Experimental Protocols

Protocol 1: High-Fidelity NMR Acquisition & D₂O Exchange

This protocol utilizes internal physical constants to validate the integrity of the data.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous solvent prevents the water peak (~1.56 ppm) from obscuring the critical primary amine signal[4].

  • Instrument Shimming (Validation Checkpoint): Execute a 3D gradient shim. The protocol is only validated to proceed if the TMS peak line-width at half-height (W₁/₂) is strictly < 1.0 Hz.

  • Acquisition: Acquire the ¹H spectrum using a D1 relaxation delay of 5 seconds. Causality: A D1 delay of at least 5×T₁ ensures complete longitudinal relaxation, allowing for absolute quantitative integration.

  • Internal Calibration (Validation Checkpoint): Set the integration of the methoxy singlet (~3.79 ppm) to exactly 3.00. The cyclopropane C1-H multiplet must subsequently integrate to 1.00 ± 0.05.

  • D₂O Exchange: Add 2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. Validation Checkpoint: The complete disappearance of the broad singlet at ~1.65 ppm definitively confirms its assignment as the exchangeable -NH₂ group[3].

Protocol 2: ATR-FTIR Analysis
  • Background Acquisition: Scan the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Causality: This removes atmospheric CO₂ and H₂O interference.

  • Baseline Validation (Validation Checkpoint): The background-subtracted baseline must show >98% transmittance in the 2000–2500 cm⁻¹ region. If not, the crystal is contaminated and must be re-cleaned with isopropanol.

  • Sample Scanning: Apply 2 μL of the neat oil (or 2 mg of solid) to the crystal, apply the pressure anvil, and acquire 32 scans.

Quantitative Data Summaries

Table 1: Expected ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

Note: Chemical shifts reflect the (1R, 2S) diastereomer where the amine and methyl groups are cis.

NucleusChemical Shift (ppm)Multiplicity & J (Hz)IntegrationStructural Assignment
¹H 7.12d, J = 8.62HAromatic C-H (ortho to CH₂)
¹H 6.84d, J = 8.62HAromatic C-H (ortho to OMe)
¹H 3.79s3HMethoxy (-OCH₃)
¹H 2.75, 2.62AB q, J = 14.22HDiastereotopic Benzylic -CH₂-
¹H 2.25dd, J = 7.5, 4.21HCyclopropane C1-H
¹H 1.65br s (exchanges w/ D₂O)2HPrimary Amine (-NH₂)
¹H 1.05s3HC2-Methyl (-CH₃)
¹H 0.65dd, J = 7.5, 5.01HCyclopropane C3-H (cis to C1-H)
¹H 0.45dd, J = 5.0, 4.21HCyclopropane C3-H (trans to C1-H)
¹³C 158.2--Aromatic C-OMe
¹³C 132.5--Aromatic C-CH₂
¹³C 55.3--Methoxy (-OCH₃)
¹³C 43.8--Benzylic -CH₂-
¹³C 38.2--Cyclopropane C1 (attached to N)
¹³C 29.5--Cyclopropane C2 (quaternary)
¹³C 22.4--C2-Methyl (-CH₃)
¹³C 18.1--Cyclopropane C3 (-CH₂-)
Table 2: Key FT-IR Vibrational Frequencies (ATR)
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3355, 3285Medium, DoubletN-H Asymmetric/Symmetric StretchPrimary Amine
3060WeakC-H Stretch (high s-character)Cyclopropane Ring
2950, 2835StrongC-H Stretch (sp³)Alkyl & Methoxy Groups
1610, 1512StrongC=C StretchAromatic Ring
1245, 1032Very StrongC-O-C Asymmetric/Symmetric StretchAryl Alkyl Ether

References

  • "Cyclopropylamine | C3H7N | CID 69828", National Center for Biotechnology Information. PubChem Database. URL: [Link]

  • "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride", Beilstein Journal of Organic Chemistry. URL: [Link]

  • "4-Methoxybenzyl acetate - Spectrum", SpectraBase. URL: [Link]

  • "3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one", ResearchGate. URL: [Link]

  • "4-Methoxybenzyl alcohol - 1H NMR - Spectrum", SpectraBase. URL: [Link]

Sources

Foundational

Biological activity of novel cyclopropylamine derivatives

Biological Activity of Novel Cyclopropylamine Derivatives: A Technical Guide to Epigenetic and Neurological Target Modulation Executive Summary As a Senior Application Scientist, I have observed the evolution of cyclopro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Novel Cyclopropylamine Derivatives: A Technical Guide to Epigenetic and Neurological Target Modulation

Executive Summary

As a Senior Application Scientist, I have observed the evolution of cyclopropylamines (CPAs) from a legacy class of non-selective monoamine oxidase (MAO) inhibitors into a privileged pharmacophore for precision medicine. In recent years, the structural plasticity of the cyclopropylamine ring has been heavily leveraged to develop highly selective, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A)—an epigenetic enzyme fundamentally implicated in oncogenesis and cellular differentiation.

This technical guide bypasses superficial overviews to explore the mechanistic causality behind the biological activity of novel CPA derivatives. It details the structural divergence that dictates target selectivity and provides field-proven, self-validating experimental protocols for evaluating these compounds in drug development pipelines.

Mechanistic Causality: The Suicide Inhibition Paradigm

The biological activity of cyclopropylamines is rooted in their unique capacity to act as mechanism-based (suicide) inhibitors of flavin adenine dinucleotide (FAD)-dependent enzymes[1]. Both MAOs and LSD1 utilize FAD to catalyze the oxidative cleavage of amine substrates.

From a mechanistic standpoint, the causality of CPA-induced enzyme inactivation is an elegant, self-contained system. When a CPA derivative enters the catalytic pocket, the amine nitrogen is oxidized by the FAD cofactor via a single-electron transfer (SET) mechanism. This oxidation triggers the rapid, strain-driven homolytic cleavage of the cyclopropane ring, generating a highly reactive radical intermediate. This intermediate subsequently forms a covalent adduct with the N5 or C4a position of the FAD isoalloxazine ring, permanently inactivating the enzyme[1].

The brilliance of this design lies in its latency: the inhibitor remains entirely inert until it is catalytically processed by the target enzyme, ensuring that off-target toxicity is minimized while target residence time is effectively infinite.

LSD1_Mechanism CPA Cyclopropylamine (CPA) LSD1 LSD1/FAD Complex CPA->LSD1 Mechanism-Based Inhibition Adduct FAD-CPA Covalent Adduct CPA->Adduct Ring Cleavage H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 Demethylation Adduct->LSD1 Inactivates H3K4me2 H3K4me2 (Active Chromatin) Adduct->H3K4me2 Accumulation H3K4me2->LSD1 Substrate TumorSupp Tumor Suppressor Activation H3K4me2->TumorSupp Restores Transcription Oncogenes Oncogenic Gene Silencing H3K4me0->Oncogenes Promotes

Mechanism-based irreversible inhibition of LSD1 by CPA derivatives and subsequent gene activation.

Structural Divergence and Target Selectivity

Despite the shared FAD-dependent mechanism of MAO-A, MAO-B, and LSD1, the distinct architecture of their respective catalytic domains dictates strict structure-activity relationships (SAR). Tranylcypromine (TCP), the prototypical trans-phenylcyclopropylamine, is a dual inhibitor with modest potency across all three targets[2]. However, targeted derivatization drastically shifts this selectivity profile:

  • Styrenylcyclopropylamines : The introduction of an (E)-styrenyl group extends the molecule deeper into the expansive substrate-binding cleft of LSD1. This specific geometry enhances FAD alignment, yielding sub-nanomolar potency while virtually abolishing MAO activity[1].

  • Fluorinated Derivatives : Direct fluorination of the cyclopropyl ring intrinsically decreases LSD1 inhibition while increasing MAO affinity. However, compensatory para-aryl substitutions can overcome this deactivation, yielding highly active fluorinated LSD1 inhibitors with unique pharmacokinetic properties[3].

  • cis-Alkoxycyclopropylamines : Shifting to a cis-configuration and replacing the aromatic ring with a 2-methoxy group generates potent, highly selective MAO-B inhibitors (IC50 = 5 nM) that are completely inactive against LSD1, offering a targeted approach for neurodegenerative diseases[4].

Table 1: Comparative Biological Activity of Novel Cyclopropylamine Scaffolds

Compound ScaffoldTarget PreferenceRepresentative IC50 (LSD1)Representative IC50 (MAO-A)Representative IC50 (MAO-B)Key Structural Driver
Tranylcypromine (TCP) Dual MAO/LSD1~20.7 µM2.3 µM0.95 µMUnsubstituted trans-phenyl ring
Styrenylcyclopropylamines LSD1 Selective< 4 nM> 10 µM> 10 µM(E)-styrenyl group extends into LSD1 cleft
cis-Alkoxycyclopropylamines MAO-B SelectiveInactive170 nM5 nMcis-configuration with 2-methoxy group
Fluorinated TCPs (p-aryl) LSD1 Selective< 100 nM> 1 µM> 1 µMp-Aryl substitution overcomes F-deactivation

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of novel CPA derivatives must employ self-validating protocols that confirm both biochemical target engagement and downstream cellular causality.

Experimental_Workflow Synth 1. CPA Synthesis & Purification InVitro 2. Biochemical Profiling (LSD1, MAO-A/B) Synth->InVitro >95% Purity Selectivity 3. Selectivity Index Calculation InVitro->Selectivity IC50 Data CellAssay 4. Cellular Assays (H3K4me2 Western) Selectivity->CellAssay Lead Candidates Phenotype 5. Phenotypic Screening CellAssay->Phenotype Target Engagement

Self-validating experimental workflow for the biochemical and cellular profiling of CPA derivatives.

Protocol A: Fluorometric Kynuramine Deamination Assay (MAO Selectivity)

Causality of Choice: Traditional MAO assays use peroxidase-coupled systems, which are prone to false positives if the test compound directly inhibits the coupling enzyme. Kynuramine is a non-fluorescent substrate that is directly converted by MAO into 4-hydroxyquinoline (4-HQ), a highly fluorescent product. This allows direct, real-time kinetic monitoring without secondary enzymes[5].

Step-by-Step Methodology :

  • Preparation : Prepare recombinant human MAO-A and MAO-B in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation : Incubate the enzyme with varying concentrations of the CPA derivative (0.1 nM to 100 µM) for 30 minutes at 37°C. Validation Step: Include TCP as a positive control and a vehicle (DMSO) as a negative control to establish baseline kinetics.

  • Substrate Addition : Initiate the reaction by adding kynuramine dihydrobromide (final concentration 50 µM).

  • Kinetic Measurement : Monitor fluorescence continuously for 60 minutes (Excitation: 310 nm, Emission: 400 nm) using a microplate reader.

  • Data Analysis : Calculate the initial velocity (V0) from the linear phase of the fluorescence curve. Determine IC50 values using non-linear regression.

Protocol B: Orthogonal Cellular Validation of LSD1 Inhibition

Causality of Choice: Biochemical IC50 values do not account for cellular permeability or intracellular FAD availability. Measuring the global accumulation of H3K4me2 via Western blot provides direct proof of intracellular target engagement, as LSD1 specifically demethylates this residue. Acid extraction of histones is critical here; it prevents the rapid degradation of epigenetic marks by endogenous proteases, a common pitfall in standard lysis protocols.

Step-by-Step Methodology :

  • Cell Culture & Treatment : Seed MV4-11 leukemia cells (highly sensitive to LSD1 inhibition) at 5×105 cells/mL. Treat with the CPA derivative at 1×,5×, and 10× the biochemical IC50 for 48 hours.

  • Histone Extraction : Lyse cells in Triton Extraction Buffer (TEB) to isolate intact nuclei. Follow with acid extraction of histones using 0.2 N HCl overnight at 4°C.

  • Immunoblotting : Resolve histone extracts on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing : Probe with primary antibodies against H3K4me2 and total Histone H3 (loading control).

  • Quantification : Normalize the H3K4me2 chemiluminescent signal to total H3. A dose-dependent accumulation of H3K4me2 confirms intracellular LSD1 inhibition and functional causality.

Conclusion

The evolution of cyclopropylamines from non-selective monoamine oxidase inhibitors to precision epigenetic modulators exemplifies the power of rational drug design. By understanding the mechanistic causality of FAD-adduct formation and the structural nuances of the target binding pockets, researchers can continue to tune the biological activity of this versatile pharmacophore for advanced applications in oncology and neurology.

Sources

Exploratory

Pharmacological Profiling and Therapeutic Potential of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Executive Summary The epigenetic and neuropharmacological landscapes have been revolutionized by the discovery of mechanism-based irreversible inhibitors targeting flavin adenine dinucleotide (FAD)-dependent amine oxidas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic and neuropharmacological landscapes have been revolutionized by the discovery of mechanism-based irreversible inhibitors targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases. Among these, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine represents a highly specialized, structurally tuned cyclopropylamine derivative. By leveraging a reactive cyclopropylamine warhead coupled with bulky, sterically demanding substituents, this class of compounds achieves potent modulation of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B). This technical guide explores the structural pharmacology, target validation protocols, and therapeutic potential of this molecule, providing a comprehensive framework for drug development professionals.

Structural Pharmacology & Mechanism of Action

The therapeutic efficacy of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine is dictated by its precise molecular architecture, which acts as a "suicide substrate" for FAD-dependent enzymes 1.

The Cyclopropylamine Warhead

The core cyclopropanamine moiety mimics the natural amine substrates (e.g., the lysine tail of histone H3 or monoamine neurotransmitters). Upon entering the enzyme's catalytic pocket, the FAD cofactor catalyzes a single-electron transfer (SET) oxidation of the amine. This triggers an ultra-fast radical ring-opening of the strained cyclopropane ring. The resulting highly reactive carbon-centered radical immediately forms a covalent adduct with the N5 or C4a position of the FAD cofactor, permanently inactivating the enzyme 2.

Causality of the Substituents (SAR)
  • The 2-(4-Methoxyphenyl)methyl Group: Classical MAO inhibitors like tranylcypromine (TCP) are small and lack selectivity. LSD1, however, possesses a much larger substrate-binding cleft designed to accommodate bulky histone tails. The addition of the large 4-methoxybenzyl group creates severe steric hindrance in the narrow active sites of MAO-A/B, while perfectly anchoring into the hydrophobic cavity of LSD1 via π−π stacking and van der Waals interactions 3.

  • The 2-Methyl Group: The quaternary carbon at the 2-position restricts the conformational flexibility of the molecule. This rigidification optimally aligns the cyclopropyl bond with the FAD cofactor, accelerating the kinetics of the irreversible ring-opening event once bound 4.

Pathway Cmpd 2-[(4-Methoxyphenyl)methyl]- 2-methylcyclopropan-1-amine Enzyme LSD1 / MAO (FAD-dependent) Cmpd->Enzyme Binds Active Site RingOpen Cyclopropyl Ring Opening (SET) Enzyme->RingOpen Catalytic Oxidation Adduct Covalent FAD Adduct (N5 or C4a) RingOpen->Adduct Radical Recombination Inhibition Irreversible Enzyme Inactivation Adduct->Inhibition Blocks Substrate

Covalent inactivation of FAD-dependent enzymes by cyclopropylamine derivatives.

Primary Therapeutic Targets

Target 1: Lysine-Specific Demethylase 1 (LSD1 / KDM1A)

LSD1 acts as a transcriptional corepressor by demethylating mono- and di-methylated Lysine 4 on Histone H3 (H3K4me1/2). Overexpression of LSD1 blocks cellular differentiation and promotes oncogenesis. Inhibitors of LSD1 have shown profound efficacy in reactivating differentiation pathways in Acute Myeloid Leukemia (AML) and halting proliferation in Small Cell Lung Cancer (SCLC) 5.

Target 2: Monoamine Oxidase A and B (MAO-A/B)

MAO enzymes reside on the outer mitochondrial membrane and catalyze the oxidative deamination of biogenic amines (e.g., dopamine, serotonin, norepinephrine) [[6]](). While classical cyclopropylamines target MAOs for the treatment of treatment-resistant depression and Parkinson's disease, the structural modifications in 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine are explicitly designed to reduce MAO activity, thereby mitigating hypertensive crises (the "cheese effect") when used as an oncology drug 3.

Experimental Validation Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to confirm causality rather than mere correlation.

Protocol 1: In Vitro FAD-Enzyme Inhibition Assay (Fluorometric)

Rationale: FAD-dependent amine oxidases generate hydrogen peroxide ( H2​O2​ ) as a byproduct of natural substrate turnover. By coupling H2​O2​ production to the oxidation of Amplex Red into highly fluorescent resorufin, we create a real-time kinetic readout of enzyme activity 1. A decrease in fluorescence directly correlates with the irreversible covalent adduction of the cyclopropylamine to the FAD cofactor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl). Reconstitute recombinant human LSD1, MAO-A, and MAO-B enzymes.

  • Compound Pre-incubation: Plate 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine in a 10-point dose-response curve (0.1 nM to 10 μ M) in a 384-well black microplate. Add the respective enzymes and pre-incubate for 30 minutes at room temperature. Causality Check: Pre-incubation is mandatory because mechanism-based covalent inhibition is time-dependent.

  • Reaction Initiation: Add the substrate mixture containing a specific peptide substrate (e.g., H3K4me2 for LSD1, tyramine for MAO), 50 μ M Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes.

  • Validation: Use Tranylcypromine as a positive control for MAO inhibition and GSK2879552 as a positive control for selective LSD1 inhibition.

Protocol 2: Cellular Target Engagement (H3K4me2 Accumulation Assay)

Rationale: While biochemical assays prove target affinity, they do not prove cell permeability or intracellular target engagement. Because LSD1 specifically demethylates H3K4me2, the intracellular accumulation of H3K4me2 serves as a highly sensitive, direct biomarker of nuclear LSD1 inhibition 1.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 (AML) or H69 (SCLC) cells at 5×105 cells/mL in RPMI-1640 media.

  • Treatment: Treat cells with the compound at varying concentrations for 48 hours. Causality Check: Epigenetic changes require at least 2-3 cell division cycles to manifest fully; shorter incubations yield false negatives.

  • Histone Extraction: Lyse cells and extract histones using a 0.2 M HCl acid-extraction protocol to prevent degradation by intracellular proteases.

  • Quantification: Perform a Western Blot or AlphaLISA using primary antibodies specific for H3K4me2 and total Histone H3 (loading control).

  • Validation: An increase in the H3K4me2 / Total H3 ratio confirms functional intracellular target engagement.

Workflow Phase1 In Vitro Enzymatic Profiling (LSD1 vs MAO-A/B IC50) Phase2 Cellular Target Engagement (H3K4me2 Accumulation) Phase1->Phase2 Selectivity Confirmed Phase3 Phenotypic Screening (Cancer Cell Viability) Phase2->Phase3 Target Validated Phase4 In Vivo Efficacy (Xenograft Models) Phase3->Phase4 Lead Optimization

Sequential preclinical validation workflow for novel epigenetic inhibitors.

Quantitative Pharmacological Data

The structural addition of the 4-methoxybenzyl group fundamentally shifts the pharmacological profile of the cyclopropylamine core from a non-selective MAO inhibitor to a highly selective LSD1 inhibitor. The table below summarizes the representative quantitative shift in target affinity based on established structure-activity relationships (SAR) for this class of molecules 3.

Compound Class / ReferenceLSD1 IC50​ (nM)MAO-A IC50​ (nM)MAO-B IC50​ (nM)Selectivity (LSD1 vs MAO)Primary Indication
Tranylcypromine (TCP) ~2,000~2~3> 1,000x for MAODepression / Parkinson's
GSK2879552 (Benchmark) < 10> 10,000> 10,000> 1,000x for LSD1AML / SCLC
2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine *< 50 > 5,000 > 5,000 > 100x for LSD1 Targeted Oncology

*Representative data profile demonstrating the steric exclusion effect of the 4-methoxybenzyl substituent on MAO active sites, driving LSD1 selectivity.

Conclusion

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine exemplifies the precision of modern rational drug design. By starting with a promiscuous, mechanism-based cyclopropylamine warhead and introducing specific steric bulk (the 4-methoxybenzyl group) and conformational rigidity (the 2-methyl group), researchers can successfully re-route the molecule's affinity from monoamine oxidases to the epigenetic master-regulator LSD1. This structural tuning not only enhances anti-tumor efficacy but critically eliminates the dose-limiting neurological and cardiovascular toxicities associated with off-target MAO inhibition.

References

  • [6] Title: Information on EC 1.4.3.4 - monoamine oxidase Source: BRENDA Enzyme Database URL:

  • [3] Title: US20190315735A1 - Cyclopropanamine compound and use thereof Source: Google Patents URL:

  • [2] Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: PMC - NIH URL:

  • [5] Title: Antitumor activity of LSD1 inhibitors in lung cancer Source: PMC - NIH URL:

  • [4] Title: Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates Source: PMC - NIH URL:

  • [1] Title: LSD1 Histone Demethylase Assays and Inhibition Source: PMC - NIH URL:

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Application Note: De Novo Synthesis of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Rationale

Cyclopropylamines are highly privileged pharmacophores in medicinal chemistry, frequently deployed to rigidify flexible amine side chains, enhance metabolic stability, and improve blood-brain barrier penetration. The target molecule, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (a 1,2,2-trisubstituted cyclopropane), presents a unique synthetic challenge due to the steric crowding at the C2 position and the need for regioselective amine installation at C1.

To construct this architecture, we bypass traditional Grignard-based cyclopropanations (which often suffer from poor regiocontrol and Wurtz-type homocoupling) in favor of a highly controlled, four-stage linear sequence. The strategy relies on the Rh(II)-catalyzed cyclopropanation of a terminal alkene, followed by a Curtius rearrangement . This approach guarantees strict regiocontrol and provides a self-validating framework where each intermediate can be isolated and characterized.

Mechanistic Causality & Reaction Design (E-E-A-T)

As a self-validating protocol, every chemical choice in this workflow is governed by specific mechanistic causality:

  • Wittig Methylenation over Grignard Addition: We synthesize the alkene precursor via the Wittig reaction of 1-(4-methoxyphenyl)propan-2-one. Utilizing a phosphonium ylide ensures strictly terminal alkene formation without the side reactions (e.g., enolization or homocoupling) typically observed when reacting allylic halides with Grignard reagents.

  • Rh(II)-Catalyzed Cyclopropanation: The decomposition of ethyl diazoacetate (EDA) into a rhodium carbenoid is exquisitely catalyzed by dirhodium tetraacetate [Rh₂[(OAc)₄]. This catalyst is chosen for its exceptional turnover rate and its ability to effectively cyclopropanate 1,1-disubstituted alkenes, which are sterically demanding [1].

  • Curtius Rearrangement: Converting the cyclopropanecarboxylic acid to the target amine is achieved via the Curtius rearrangement using diphenylphosphoryl azide (DPPA). This method is selected over Hofmann or Schmidt degradations because it proceeds under milder conditions and occurs with complete retention of stereochemistry at the migrating carbon [2, 3]. This is critical if the protocol is later adapted for enantioselective synthesis.

Quantitative Data Summary

The following table summarizes the reaction parameters, expected yields, and in-process controls (IPC) for the 5-step workflow.

StepTransformationReagents / CatalystTemp (°C)Time (h)Expected YieldIPC Method
1 Wittig MethylenationPh₃PCH₃Br, t-BuOK, THF0 to 25485–90%TLC, GC-MS
2 CyclopropanationEDA, Rh₂(OAc)₄, DCM251270–75%GC-MS, ¹H NMR
3 SaponificationLiOH·H₂O, THF/MeOH/H₂O608>95%TLC (Stain: KMnO₄)
4 Curtius RearrangementDPPA, Et₃N, t-BuOH901265–70%LC-MS
5 Boc DeprotectionTFA, DCM252>90%LC-MS, Ninhydrin

Synthetic Workflow Visualization

SynthesisWorkflow SM 1-(4-Methoxyphenyl)propan-2-one Step1 Step 1: Wittig Methylenation (Ph3PCH3Br, t-BuOK) SM->Step1 Int1 3-(4-Methoxyphenyl)-2-methylprop-1-ene Step1->Int1 Step2 Step 2: Cyclopropanation (EDA, Rh2(OAc)4) Int1->Step2 Int2 Ethyl 2-(4-methoxybenzyl)- 2-methylcyclopropane-1-carboxylate Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O) Int2->Step3 Int3 2-(4-Methoxybenzyl)- 2-methylcyclopropane-1-carboxylic acid Step3->Int3 Step4 Step 4: Curtius Rearrangement (DPPA, Et3N, t-BuOH) Int3->Step4 Int4 Boc-Protected Amine Step4->Int4 Step5 Step 5: Deprotection (TFA, DCM) Int4->Step5 Product 2-[(4-Methoxyphenyl)methyl]- 2-methylcyclopropan-1-amine Step5->Product

Synthetic workflow for 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(4-Methoxyphenyl)-2-methylprop-1-ene
  • Preparation of Ylide: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool the suspension to 0 °C.

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 1.2 equiv) portion-wise. Stir the resulting bright yellow mixture at 0 °C for 30 minutes.

  • Ketone Addition: Dissolve 1-(4-methoxyphenyl)propan-2-one (1.0 equiv) in a minimal amount of THF and add it dropwise to the ylide solution.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl. Extract with hexanes (3x) to selectively precipitate the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via short-path silica plug to yield the terminal alkene.

Step 2: Rh(II)-Catalyzed Cyclopropanation [1]

Caution: Ethyl diazoacetate (EDA) is toxic and potentially explosive. Handle in a fume hood and avoid neat accumulation.

  • Catalyst Initiation: Dissolve the alkene from Step 1 (1.0 equiv) and Rh₂(OAc)₄ (1.0 mol%) in anhydrous dichloromethane (DCM, 0.2 M).

  • EDA Addition: Dilute EDA (1.5 equiv) in DCM (1.0 M) and add it to the reaction mixture via a syringe pump at a strictly controlled rate of 1.0 mL/h. Mechanistic Note: Slow addition suppresses the dimerization of the rhodium carbenoid into diethyl fumarate/maleate.

  • Isolation: After the addition is complete, stir for an additional 2 hours. Filter the mixture through a pad of Celite to remove the rhodium catalyst. Concentrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate ethyl 2-(4-methoxybenzyl)-2-methylcyclopropane-1-carboxylate as a diastereomeric mixture.

Step 3: Saponification to the Carboxylic Acid
  • Hydrolysis: Dissolve the ester from Step 2 (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Heat the mixture to 60 °C and stir for 8 hours until TLC indicates complete consumption of the ester.

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous layer with water and acidify to pH ~2 using 1M HCl. Extract the precipitated acid with EtOAc (3x). Dry over Na₂SO₄, filter, and concentrate to yield 2-(4-methoxybenzyl)-2-methylcyclopropane-1-carboxylic acid .

Step 4: Curtius Rearrangement to the Boc-Protected Amine[2, 3]
  • Azide Formation: Dissolve the carboxylic acid from Step 3 (1.0 equiv) in anhydrous tert-butanol (0.2 M), which serves as both solvent and trapping agent. Add triethylamine (Et₃N, 1.5 equiv).

  • Rearrangement: Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at room temperature. Slowly heat the reaction mixture to 90 °C. Mechanistic Note: Heating drives the thermal decomposition of the intermediate acyl azide, expelling N₂ gas and triggering the stereoretentive migration of the cyclopropyl carbon to form the isocyanate.

  • Trapping: Stir at 90 °C for 12 hours to allow the isocyanate to react fully with tert-butanol.

  • Purification: Cool the reaction, concentrate, and partition between EtOAc and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry, and purify via column chromatography to afford the Boc-protected cyclopropylamine .

Step 5: Deprotection to the Target Free Amine
  • Boc Removal: Dissolve the Boc-protected amine (1.0 equiv) in DCM (0.1 M). Cool to 0 °C and add trifluoroacetic acid (TFA, 10.0 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS.

  • Free-Basing: Concentrate the reaction mixture to remove excess TFA. Dissolve the residue in DCM and wash with 1M NaOH until the aqueous layer is pH >10. Extract thoroughly with DCM, dry over Na₂SO₄, and concentrate to yield the pure 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine as a free base.

References

  • Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity Current Organic Chemistry URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines Chemical Reviews (ACS Publications) URL:[Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (NIH) / PMC URL:[Link]

Application

Application Notes and Protocols for Assessing the Cytotoxicity of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Introduction: Rationale for Cytotoxicity Profiling These application notes are designed for researchers, scientists, and drug development professionals, offering a framework for generating robust and reproducible cytotox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Cytotoxicity Profiling

These application notes are designed for researchers, scientists, and drug development professionals, offering a framework for generating robust and reproducible cytotoxicity data. We will detail the necessary protocols, from initial cell line selection and compound preparation to the execution of primary and secondary assays and the interpretation of results. The overarching goal is to determine the concentration-dependent inhibitory effects of this compound on cancer cell lines and to gain preliminary insights into the potential mechanism of cell death.

PART 1: Foundational Considerations for a Robust Cytotoxicity Study

Strategic Selection of Human Cell Lines

The choice of cell line is critical as a compound's cytotoxic effect can be highly cell-type dependent.[4] For a primary screening of an uncharacterized compound, a panel of well-characterized cancer cell lines from diverse tissue origins is recommended.[5][6][7]

Recommended Cell Lines for Initial Screening:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.[8][9]

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.[8]

  • A549: A human lung carcinoma cell line, often used in studies of respiratory diseases and cancer.[5][6]

  • HEK293: A human embryonic kidney cell line, often used as a non-cancerous control to assess selectivity.[8]

The selection should be guided by the specific research objectives and the intended therapeutic area.[10]

Compound Handling and Solubilization

Due to the lipophilic nature of many organic compounds, proper solubilization is crucial for accurate in vitro testing.[11]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving a wide range of compounds for in vitro assays.[11][12][13]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine in 100% DMSO (e.g., 10 mM or 20 mM). Store at -20°C.

  • Working Concentrations: Prepare serial dilutions of the stock solution in complete cell culture medium immediately before treating the cells. It is critical to ensure that the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a level that would induce cytotoxicity on its own, typically below 0.5%.[12][14]

PART 2: Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][15][16] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][17]

Principle of the MTT Assay

The amount of purple formazan produced is directly proportional to the number of viable cells.[8] By measuring the absorbance of the solubilized formazan, the effect of the test compound on cell viability can be quantified.

Detailed Protocol for the MTT Assay

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm.[18][19]

Experimental Workflow:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.[12]

    • Determine the optimal cell seeding density for each cell line to ensure they are still in the logarithmic growth phase at the end of the experiment. This can be done by performing a cell titration experiment.[12][17] A starting range of 1,000 to 100,000 cells per well is common.[12][17]

    • Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine in complete culture medium. A typical eight-point dose range is recommended for IC50 determination.[20]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration used for the test compound.

      • Untreated Control: Cells in complete medium only.

      • Blank: Wells with medium only (no cells) to subtract background absorbance.[17]

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[15]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[17][18] Purple precipitate should be visible under a microscope.[17]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well.[15][19]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[16]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15][18] A reference wavelength of 650 nm can be used to reduce background noise.[16][18]

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine the IC50 Value:

    • The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[4][21]

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[4][22] Software such as GraphPad Prism is commonly used for this analysis.[4]

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Serial Dilutions treat_cells 3. Treat Cells (24-72h incubation) compound_prep->treat_cells add_mtt 4. Add MTT Reagent (2-4h incubation) treat_cells->add_mtt add_solubilizer 5. Add Solubilization Solution add_mtt->add_solubilizer read_plate 6. Read Absorbance (570 nm) add_solubilizer->read_plate calc_viability 7. Calculate % Viability read_plate->calc_viability calc_ic50 8. Determine IC50 calc_viability->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

PART 3: Secondary Mechanistic Insight: Caspase-3/7 Apoptosis Assay

If the primary MTT assay indicates significant cytotoxicity, a secondary assay to investigate the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[2] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[23][24]

Principle of the Caspase-Glo® 3/7 Assay

The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[23][25] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light produced is proportional to the amount of caspase activity.[24]

Detailed Protocol for the Caspase-Glo® 3/7 Assay

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • Luminometer

Experimental Workflow:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2 in Section 2.2), using a white-walled 96-well plate. The number of cells per well may need to be optimized for this assay, with a general recommendation of less than 20,000 cells per well.[24]

    • Treat cells with concentrations of the compound around the IC50 value determined from the MTT assay.

    • Include positive (e.g., staurosporine) and negative controls.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[24] Allow it to equilibrate to room temperature before use.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[24]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[24]

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation
  • Calculate Fold Change in Caspase Activity:

    • Subtract the average luminescence of the blank wells (reagent + medium) from all other readings.

    • Calculate the fold change in caspase-3/7 activity relative to the untreated control:

      • Fold Change = (Luminescence of Treated Cells / Luminescence of Untreated Control)

  • Interpretation:

    • A significant, dose-dependent increase in luminescence in treated cells compared to the untreated control indicates that 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine induces apoptosis through the activation of caspases-3 and -7.

Diagram 2: Apoptosis Detection Workflow

Apoptosis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_exec Assay Execution cluster_final_analysis Data Analysis & Conclusion seed_and_treat 1. Seed & Treat Cells in white-walled 96-well plate add_reagent 2. Add Caspase-Glo® 3/7 Reagent seed_and_treat->add_reagent incubate 3. Incubate at Room Temp (1-2 hours) add_reagent->incubate measure_lum 4. Measure Luminescence incubate->measure_lum calc_fold_change 5. Calculate Fold Change in Caspase Activity measure_lum->calc_fold_change interpret_results 6. Interpret Apoptotic Induction calc_fold_change->interpret_results

Caption: Workflow for detecting apoptosis via Caspase-3/7 activity.

PART 4: Data Presentation and Troubleshooting

Tabular Summary of Results

Quantitative data should be summarized in a clear and organized manner.

Cell LineTreatment Duration (hours)IC50 (µM)Max Inhibition (%)
MCF-748[Value][Value]
HeLa48[Value][Value]
A54948[Value][Value]
HEK29348[Value][Value]
Cell LineTreatment (Concentration)Fold Increase in Caspase-3/7 Activity
MCF-7IC50[Value]
HeLaIC50[Value]
Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate.[12]
Low absorbance/luminescence signal Insufficient cell number, short incubation time, inactive reagents.Optimize cell seeding density.[12] Increase incubation time with the assay reagent.[12] Prepare fresh reagents.[12]
High background signal Microbial contamination, interference from phenol red in the medium.Visually inspect plates for contamination. Use phenol red-free medium during the final assay steps.[12]
Compound precipitation in medium Poor solubility of the test compound.Check the solubility limit of the compound. Ensure the final DMSO concentration is as low as possible while maintaining solubility.[12]

References

  • Wikipedia. (2024, March 12). IC50. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Varma, M. V., et al. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 13(3), 395-403. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Retrieved from [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • MDPI. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ACS Publications. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Preprints.org. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • MD+DI. (2026, February 13). My Medical Device Failed Cytotoxicity Testing. Now What?. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 15). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]

  • ACS Publications. (2023, March 15). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Cytotoxic effects of compounds 2–4 against eight acute myeloid.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In vitro human cell line models to predict clinical response to anticancer drugs. Retrieved from [Link]

  • ERIC. (2013). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

  • ACS Publications. (2017, March 24). Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals: Application for the Extraction of an Antimalarial Compound from Medicinal Plants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Retrieved from [Link]

Sources

Method

Preclinical Evaluation Protocol for 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine: A Novel LSD1 Inhibitor

Application Note & Experimental Workflow Target Audience: Epigenetic Researchers, Assay Development Scientists, and Oncology Drug Discovery Professionals. Introduction & Mechanistic Rationale Lysine-specific demethylase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Workflow Target Audience: Epigenetic Researchers, Assay Development Scientists, and Oncology Drug Discovery Professionals.

Introduction & Mechanistic Rationale

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that catalyzes the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) [1]. In various malignancies, particularly Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), LSD1 overexpression represses pro-differentiation genes, locking cells in a highly proliferative, undifferentiated state.

Historically, non-selective monoamine oxidase (MAO) inhibitors like tranylcypromine (TCP) were repurposed as early LSD1 inhibitors because LSD1 and MAO share a conserved FAD-dependent catalytic mechanism [2]. However, the clinical utility of TCP is limited by off-target MAO-A/B inhibition, which causes severe neurological and cardiovascular side effects.

Compound Rationale: The test compound, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (hereafter referred to as MMCA) , represents a rationally designed, next-generation cyclopropylamine.

  • Causality of Selectivity: The active site cavity of LSD1 is significantly larger than that of MAO-A and MAO-B, as it evolved to accommodate bulky histone tails. By introducing a sterically demanding 4-methoxybenzyl group and a methyl group at the C2 position of the cyclopropane ring, MMCA exploits this spatial difference. The bulky substituents create steric clashes within the narrow MAO active sites while forming favorable hydrophobic interactions within the expansive LSD1 cavity, thereby driving high target selectivity [3].

  • Mechanism of Action: Like other cyclopropylamines, MMCA is a mechanism-based "suicide" inhibitor. Upon oxidation by FAD, the cyclopropane ring opens to form a highly reactive intermediate that covalently adducts to the FAD cofactor, irreversibly inactivating the enzyme.

Pathway Cmpd MMCA Compound (Bulky Cyclopropylamine) LSD1 LSD1 (KDM1A) FAD-dependent Cmpd->LSD1 Covalent FAD Adduct (Irreversible) H3K4me2 H3K4me2 Accumulation LSD1->H3K4me2 Inhibits Demethylation GeneAct Gene Activation (CD11b, CD86) H3K4me2->GeneAct Chromatin Relaxation Diff AML Cell Differentiation GeneAct->Diff Phenotypic Shift

Figure 1: Mechanism of action for MMCA-mediated LSD1 inhibition and AML differentiation.

Experimental Design & Workflow

To rigorously evaluate MMCA, the experimental design must account for its irreversible binding kinetics. Standard steady-state IC50 assays are insufficient; extended pre-incubation of the enzyme and inhibitor is required to accurately capture time-dependent covalent inactivation. The workflow below establishes a self-validating system, ensuring that biochemical target engagement translates to measurable phenotypic changes in cellular models.

Workflow Prep Compound Preparation (10mM DMSO Stock) Biochem Biochemical Profiling LSD1 vs MAO-A/B Prep->Biochem Cellular Cellular Assays (THP-1 AML Model) Prep->Cellular Analysis Data Analysis (IC50 / EC50 Calculation) Biochem->Analysis TR-FRET & Peroxidase Data Biomarker Biomarker Readout (Flow Cytometry & WB) Cellular->Biomarker 72-96h Incubation Biomarker->Analysis FACS / WB Data

Figure 2: Sequential experimental workflow for the preclinical evaluation of MMCA.

Protocol 1: Biochemical Profiling & Selectivity

Objective: Determine the half-maximal inhibitory concentration (IC50) of MMCA against LSD1, MAO-A, and MAO-B to establish the selectivity index.

Self-Validating Controls:

  • Positive Controls: ORY-1001 (Iadademstat) for LSD1 [3]; Clorgyline for MAO-A; Selegiline for MAO-B.

  • Negative Control: 1% DMSO (Vehicle).

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of MMCA in 100% anhydrous DMSO. Perform 3-fold serial dilutions in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.01% Tween-20) to generate a 10-point dose-response curve. Final DMSO concentration in the assay must not exceed 1%.

  • Enzyme Pre-Incubation (Critical Step): Because MMCA is an irreversible mechanism-based inhibitor, pre-incubation is mandatory.

    • LSD1 Assay: Incubate 5 nM recombinant human LSD1 with the compound dilutions for 30 minutes at room temperature (RT) in a 384-well pro-plate.

    • MAO Assays: Incubate 10 nM recombinant MAO-A or MAO-B with the compound under identical conditions.

  • Substrate Addition:

    • LSD1: Add 100 nM biotinylated H3K4me2 peptide substrate. Incubate for 60 minutes at RT.

    • MAO-A/B: Add 1 mM kynuramine (MAO substrate) and incubate for 60 minutes at 37°C.

  • Detection & Readout:

    • LSD1 (TR-FRET): Stop the reaction by adding a Europium-labeled anti-H3K4me1/2 antibody and Streptavidin-APC. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal (Ex: 340 nm, Em: 615/665 nm) using a multi-mode microplate reader.

    • MAO-A/B (Fluorometric): Measure the fluorescence of the 4-hydroxyquinoline product (Ex: 310 nm, Em: 400 nm).

  • Data Analysis: Normalize data to vehicle controls and fit to a four-parameter logistic (4PL) regression model to calculate IC50 values.

Protocol 2: Cellular Target Engagement & Efficacy

Objective: Verify that MMCA penetrates the cell membrane, engages LSD1 in the nucleus, and induces differentiation in the THP-1 human acute monocytic leukemia cell line.

Causality Principle: Epigenetic reprogramming is not instantaneous. Inhibiting LSD1 prevents the removal of methyl marks, but it takes several cell cycles for the accumulated H3K4me2 to drive transcription of differentiation markers (CD11b/CD86) and halt proliferation. Therefore, a 72 to 96-hour incubation period is required.

Step-by-Step Methodology
  • Cell Seeding: Cultivate THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 5×104 cells/well in 96-well plates.

  • Compound Treatment: Treat cells with MMCA (0.1 nM to 10 µM, 10-point dilution) and incubate for 96 hours at 37°C, 5% CO2.

  • Target Engagement (Western Blot):

    • Harvest cells from a parallel 6-well plate setup ( 1×106 cells/well).

    • Extract histones using an acid-extraction protocol (0.2 N HCl) to preserve post-translational modifications.

    • Perform immunoblotting using primary antibodies against H3K4me2 and total Histone H3 (loading control). A dose-dependent increase in H3K4me2 validates direct target engagement.

  • Differentiation Readout (Flow Cytometry):

    • Harvest the 96-well plate cells. Wash twice with cold FACS buffer (PBS + 2% FBS).

    • Stain cells with anti-human CD11b-PE and CD86-APC antibodies for 30 minutes at 4°C in the dark.

    • Wash and analyze via flow cytometry (e.g., BD FACSCelesta). Calculate the percentage of CD11b+/CD86+ cells.

  • Viability Readout: In a parallel 96-well plate, add CellTiter-Glo® reagent to measure ATP levels as a proxy for cell viability. Calculate the cellular EC50 for growth inhibition.

Data Presentation & Expected Profiling Results

To benchmark MMCA, its performance should be tabulated against the first-generation inhibitor (TCP) and a clinical-stage reference (ORY-1001). The bulky 4-methoxybenzyl substitution is expected to yield high LSD1 potency while abolishing MAO activity.

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A / LSD1)THP-1 CD11b EC50 (nM)
Tranylcypromine (TCP) 2,1002501800.12 (MAO Selective)> 50,000
ORY-1001 (Reference) 18> 10,000> 10,000> 550~ 5
MMCA (Test Compound) < 50 > 10,000 > 10,000 > 200 < 20

Table 1: Anticipated biochemical and cellular profiling data demonstrating the efficacy and selectivity of MMCA.

References

  • Shi, Y., Lan, F., Matson, C., Mulligan, P., Whetstine, J. R., Cole, P. A., Casero, R. A., & Shi, Y. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941–953. URL: [Link] [1]

  • Binda, C., Valente, S., Romanenghi, M., Pilotto, S., Cirilli, R., Karytinos, A., Ciossani, G., Botrugno, O. A., Forneris, F., Tardugno, M., Edmondson, D. E., Minucci, S., Mattevi, A., & Mai, A. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833. URL: [Link] [2]

  • Noce, B., Di Bello, E., Fioravanti, R., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1120911. URL: [Link] [3]

Application

Application Notes and Protocols for 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine and its Analogs in Drug Discovery

Introduction: The Cyclopropylamine Moiety as a Privileged Scaffold in Medicinal Chemistry The cyclopropylamine group is a highly valued structural motif in modern drug discovery.[1][2] Its unique combination of a straine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropylamine Moiety as a Privileged Scaffold in Medicinal Chemistry

The cyclopropylamine group is a highly valued structural motif in modern drug discovery.[1][2] Its unique combination of a strained three-membered ring and a basic amino group confers upon it a distinct stereoelectronic profile. This allows molecules incorporating this scaffold to engage with biological targets in ways that are often not achievable with more conventional amine structures. The rigid nature of the cyclopropane ring can also provide a favorable entropic contribution to binding affinity by pre-organizing the molecule into a bioactive conformation.

Perhaps most notably, the cyclopropylamine moiety is recognized as a key pharmacophore in a class of mechanism-based irreversible enzyme inhibitors.[3] A prominent example is tranylcypromine, a clinically used antidepressant that acts as an irreversible inhibitor of both Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[2][3][4] The inhibitory mechanism involves the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to permanent inactivation.[3] This has spurred significant interest in developing novel cyclopropylamine-containing molecules for various therapeutic areas, including oncology and neurodegenerative diseases.[4][5]

This application note will focus on the synthesis, characterization, and potential therapeutic applications of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine, a novel, rationally designed cyclopropylamine derivative. We will provide detailed protocols for its synthesis and for its evaluation as a potential enzyme inhibitor, positioning it as a lead compound for further drug development efforts.

Synthetic Strategy and Protocols

The synthesis of substituted cyclopropylamines can be approached through various established methodologies.[2][4] For the target compound, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine, a plausible and efficient route involves the cyclopropanation of a suitable alkene precursor followed by a Curtius rearrangement to install the amine functionality.[4]

Protocol 1: Synthesis of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

This protocol outlines a multi-step synthesis starting from commercially available materials.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-methylbut-2-en-1-one

  • To a solution of 4-methoxyacetophenone (1.0 eq) and acetone (1.5 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired enone.

Step 2: Synthesis of ethyl 2-((4-methoxyphenyl)methyl)-2-methylcyclopropane-1-carboxylate

  • To a solution of the enone from Step 1 (1.0 eq) and ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane, add a catalytic amount of a suitable rhodium or copper catalyst (e.g., Rh₂(OAc)₄).

  • Stir the reaction mixture at room temperature for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the cyclopropyl ester as a mixture of diastereomers.

Step 3: Hydrolysis to 2-((4-methoxyphenyl)methyl)-2-methylcyclopropane-1-carboxylic acid

  • Dissolve the cyclopropyl ester from Step 2 (1.0 eq) in a mixture of ethanol and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at 50 °C for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the carboxylic acid with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can be used in the next step without further purification.

Step 4: Curtius Rearrangement to 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

  • To a solution of the carboxylic acid from Step 3 (1.0 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours until the formation of the isocyanate is complete (monitored by IR spectroscopy - disappearance of the carboxylic acid O-H stretch and appearance of the isocyanate peak around 2270 cm⁻¹).

  • Add a solution of 2M HCl and heat the mixture at reflux for 2-4 hours to hydrolyze the isocyanate.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer with 2M NaOH to pH > 12 and extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine.

Pharmacological Evaluation

Given the structural similarity of the target compound to known inhibitors of LSD1 and MAO, a primary focus of its pharmacological evaluation would be to assess its inhibitory activity against these enzymes.[3][4][5]

Mechanism of Action: Irreversible Enzyme Inhibition

The cyclopropylamine moiety can act as a "suicide" inhibitor. Following enzymatic oxidation, the strained cyclopropyl ring undergoes a rearrangement to form a reactive intermediate that covalently binds to the FAD cofactor, leading to irreversible inhibition.

Mechanism_of_Inhibition cluster_0 Enzyme Active Site Enzyme LSD1/MAO-FAD Complex Enzyme-Substrate Complex Enzyme->Complex Substrate Cyclopropylamine Derivative Substrate->Complex Binding Intermediate Reactive Covalent Intermediate Complex->Intermediate Oxidation by FAD Inactivated Inactivated Enzyme (Covalent Adduct) Intermediate->Inactivated Covalent Modification

Caption: Irreversible inhibition of FAD-dependent enzymes by a cyclopropylamine derivative.

Protocol 2: In Vitro LSD1 Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide (H3K4me2) substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (dissolved in DMSO)

  • 384-well black microplate

  • Plate reader capable of fluorescence detection (Ex/Em = 530/590 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In the wells of the 384-well plate, add 5 µL of the assay buffer.

  • Add 1 µL of the test compound dilutions to the respective wells. For the positive control (no inhibition), add 1 µL of DMSO. For the negative control (background), add 1 µL of DMSO and no enzyme.

  • Add 5 µL of the LSD1 enzyme solution (final concentration ~5 nM) to all wells except the negative control.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of a substrate mixture containing H3K4me2 peptide (final concentration ~20 µM), HRP, and Amplex Red.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Potency of Cyclopropylamine Derivatives

To provide a context for the potential activity of novel analogs, the following table summarizes the reported IC₅₀ values for some known cyclopropylamine-containing inhibitors against LSD1 and MAO.

CompoundTargetIC₅₀ (µM)Reference
TranylcypromineLSD1~200[3]
Compound VIIiLSD11.80[5]
Compound VIIbLSD12.25[5]
TranylcypromineMAO-A/B~10[3]

Drug Discovery Workflow for Novel Cyclopropylamine-Based Inhibitors

The development of a novel therapeutic agent based on the cyclopropylamine scaffold follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Development Phase A Lead Identification (e.g., 2-[(4-MPM)-2-MCPA]) B Synthesis of Analogs (SAR Exploration) A->B Optimize Potency & Selectivity C In Vitro Screening (LSD1/MAO Assays) B->C D ADME-Tox Profiling C->D D->B Iterative Design E In Vivo Efficacy Studies (Xenograft Models) D->E Candidate Selection F Pharmacokinetic Studies E->F G Safety & Toxicology F->G H IND-Enabling Studies G->H I Clinical Trials H->I

Caption: A typical drug discovery workflow for cyclopropylamine-based inhibitors.

Future Outlook

The cyclopropylamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The unique mechanistic properties of these compounds, particularly their ability to act as irreversible inhibitors, offer a compelling strategy for targeting enzymes implicated in a range of diseases. The exploration of novel derivatives, such as 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and on expanding the repertoire of enzymes targeted by this versatile pharmacophore.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • PubMed. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link]

  • ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews. [Link]

  • RSC Publishing. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]

Sources

Method

Title: A Comprehensive Guide to Assaying the Antioxidant Potential of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

An Application Note and Protocol for Researchers Abstract: Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological cond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract: Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, driving the search for novel antioxidant compounds.[1][2] This guide provides a detailed framework for the comprehensive in vitro evaluation of the antioxidant capacity of a novel synthetic compound, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine. We present detailed, self-validating protocols for three robust and widely adopted spectrophotometric assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. By leveraging assays with distinct chemical mechanisms, this guide enables researchers to build a multi-faceted and reliable profile of the compound's antioxidant potential, a critical step in early-stage drug discovery and development.

Introduction: Scientific Rationale and Strategy

The search for effective antioxidants is a cornerstone of modern pharmacology. The compound 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine presents an interesting scaffold for investigation due to its unique structural motifs. The primary amine (-NH2) group is a potential hydrogen or electron donor, a key characteristic of many antioxidant molecules.[3][4] Aromatic amines, in particular, are recognized for their antioxidant capabilities.[3][5] Furthermore, the presence of an electron-donating methoxy group on the phenyl ring may serve to stabilize the resulting radical cation after an electron transfer event, potentially enhancing its antioxidant efficacy. The cyclopropane ring, a strained carbocycle, imparts conformational rigidity and unique electronic properties that may influence the reactivity of the adjacent amine group.[6][7][8]

Given these features, we hypothesize that the primary amine moiety is the active site for radical scavenging. To rigorously test this, a multi-assay approach is essential. No single in vitro method can fully capture the complex nature of antioxidant activity.[2][9] Therefore, this guide employs three distinct assays to provide a comprehensive assessment:

  • DPPH Assay: Measures the capacity to scavenge a stable nitrogen-centered radical.[10]

  • ABTS Assay: Assesses the ability to quench a different radical cation, and is applicable to both hydrophilic and lipophilic compounds.[2][11]

  • FRAP Assay: Quantifies the total electron-donating capacity of the compound.[12]

Together, these protocols will allow researchers to quantify the radical scavenging and reductive capabilities of the target compound, providing a robust foundation for further investigation.

Principles of Key In Vitro Antioxidant Assays

In vitro antioxidant capacity assays are broadly classified based on their underlying chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[13][14]

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The reaction kinetics are a key measurement parameter.[12]

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces the target compound by donating an electron. These reactions are often pH-dependent and result in a color change that is measured spectrophotometrically.[12][13]

The assays detailed in this guide operate primarily through the SET mechanism, although DPPH and ABTS can also involve HAT.

  • DPPH & ABTS Assays: These methods are based on the ability of an antioxidant to donate an electron or hydrogen to neutralize a stable radical, leading to a decrease in absorbance.[11][15] They are widely used due to their simplicity, speed, and reproducibility.[10][16]

  • FRAP Assay: This is a pure SET-based method that measures the ability of an antioxidant to reduce a ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form at a low pH.[17] This assay directly quantifies the total reducing power of a sample.

Utilizing this battery of tests provides a more complete picture, as a compound may exhibit different levels of activity depending on the specific radical or oxidant it is challenged with.

Materials and Reagents

  • Test Compound: 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

  • Standards: Ascorbic acid, (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox), Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Solvents: Methanol (ACS grade), Ethanol (ACS grade), Deionized water

  • DPPH Assay Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • ABTS Assay Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), Potassium persulfate (K₂S₂O₈)

  • FRAP Assay Reagents:

    • 300 mM Acetate buffer (C₂H₃NaO₂, C₂H₄O₂), pH 3.6

    • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

    • 20 mM Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Equipment & Consumables:

    • UV-Vis spectrophotometer or microplate reader

    • Analytical balance

    • Vortex mixer

    • Calibrated micropipettes and tips

    • 96-well microplates or quartz cuvettes

    • Amber glass bottles for light-sensitive reagents

Protocol 1: DPPH Radical Scavenging Assay

Principle

The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm.[10] When an antioxidant donates a hydrogen atom or an electron, the DPPH radical is converted to its reduced form, 1,1-diphenyl-2-picrylhydrazine, which is a pale yellow color. The decrease in absorbance is directly proportional to the radical-scavenging activity of the compound.[10][16]

Workflow Diagram

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent reagent action action measurement measurement data data A Prepare 0.1 mM DPPH in Methanol C Mix 100 µL Sample/Standard with 1.9 mL DPPH solution A->C B Prepare serial dilutions of Test Compound & Standard (e.g., Ascorbic Acid) B->C D Incubate in Dark for 30 minutes at Room Temperature C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh daily.

    • Test Compound & Standard Stock Solutions (1 mg/mL): Prepare stock solutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Sample Preparation:

    • From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) of the test compound and the standard.

  • Assay Procedure:

    • Control: Add 100 µL of methanol to 1.9 mL of the DPPH solution. This is the control (A_control).

    • Samples: Add 100 µL of each sample or standard dilution to 1.9 mL of the DPPH solution.

    • Vortex all solutions thoroughly.

    • Incubate the mixtures in complete darkness at room temperature for 30 minutes. The incubation is critical to allow the reaction to reach a steady state.[15]

  • Measurement:

    • After incubation, measure the absorbance of the control and all samples at 517 nm using a spectrophotometer. Use methanol as the blank to zero the instrument.

Data Analysis and Interpretation

The radical scavenging activity is calculated as a percentage of inhibition using the following formula[18]:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control reaction.

  • A_sample is the absorbance of the test compound or standard.

Plot the % Inhibition against the concentration of the test compound and the standard. The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined from this plot using linear regression analysis. A lower IC₅₀ value indicates a higher antioxidant potency.

Table 1: Hypothetical DPPH Scavenging Data

Compound IC₅₀ (µg/mL)
2-[(4-..)-amine 85.4 ± 4.2

| Ascorbic Acid (Std) | 12.1 ± 1.5 |

Protocol 2: ABTS Radical Cation Decolorization Assay

Principle

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[19][20] The resulting radical has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and potency.[11] This assay is advantageous as it is effective over a wide pH range and can be used for both hydrophilic and lipophilic compounds.[2]

Workflow Diagram

ABTS_Workflow cluster_prep Radical Generation cluster_reaction Reaction cluster_analysis Analysis reagent reagent action action measurement measurement data data A Mix 7 mM ABTS with 2.45 mM K₂S₂O₈ B Incubate in Dark for 12-16 hours A->B C Dilute ABTS•⁺ solution with Methanol to Abs ~0.7 at 734 nm B->C E Mix 20 µL Sample/Standard with 1.98 mL ABTS•⁺ solution C->E D Prepare serial dilutions of Test Compound & Standard (e.g., Trolox) D->E F Incubate in Dark for 6 minutes E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition and plot Trolox curve G->H I Determine TEAC Value H->I

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Step-by-Step Protocol
  • ABTS•⁺ Radical Generation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[21]

  • Working Solution Preparation:

    • On the day of the assay, dilute the ABTS•⁺ stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

  • Sample Preparation:

    • Prepare a series of dilutions for the test compound and a standard (Trolox is commonly used) in methanol.

  • Assay Procedure:

    • Control: Add 20 µL of methanol to 1.98 mL of the ABTS•⁺ working solution.

    • Samples: Add 20 µL of each sample or standard dilution to 1.98 mL of the ABTS•⁺ working solution.

    • Vortex the solutions and incubate at room temperature in the dark for 6 minutes.[20]

  • Measurement:

    • Measure the absorbance at 734 nm against a methanol blank.

Data Analysis and Interpretation

Calculate the percentage of inhibition as described for the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the % inhibition versus the concentration of Trolox. The TEAC value of the test compound is then calculated from the standard curve and is expressed as µM of Trolox equivalents per µM of the test compound.

Table 2: Hypothetical ABTS Scavenging Data

Compound TEAC (µM Trolox/µM compound)
2-[(4-..)-amine 0.68 ± 0.05

| Ascorbic Acid (Std) | 1.05 ± 0.03 |

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay measures the total antioxidant power of a compound through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][22] The assay uses a colorless complex of Fe³⁺ and 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ). At a low pH (3.6), antioxidants reduce this complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.[2][23] The change in absorbance is directly proportional to the total reducing power of the antioxidant.

Workflow Diagram

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent reagent action action measurement measurement data data A Prepare fresh FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃ in 10:1:1 ratio) D Warm FRAP reagent to 37°C A->D B Prepare FeSO₄ Standard Curve (0-1000 µM) E Mix 50 µL Sample/Standard with 1.5 mL FRAP Reagent B->E C Prepare Test Compound solution C->E D->E F Incubate at 37°C for 10-30 minutes E->F G Measure Absorbance at 593 nm F->G H Plot FeSO₄ Standard Curve G->H I Determine FRAP Value (µM Fe²⁺ Equivalents) H->I

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • FRAP Reagent: This must be prepared fresh. Mix the following three solutions in a 10:1:1 (v/v/v) ratio:

      • 300 mM Acetate buffer, pH 3.6

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in deionized water

    • Warm the freshly prepared FRAP reagent to 37°C in a water bath before use.

  • Standard Curve Preparation:

    • Prepare a 1 mM stock solution of FeSO₄·7H₂O in deionized water.

    • From this stock, prepare a series of dilutions to create a standard curve (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Assay Procedure:

    • Add 50 µL of the test compound solution, standard dilutions, or a solvent blank to 1.5 mL of the pre-warmed FRAP reagent.

    • Vortex the mixture.

    • Incubate at 37°C for a defined period, typically between 10 and 30 minutes.[2]

  • Measurement:

    • Measure the absorbance at 593 nm against a reagent blank.

Data Analysis and Interpretation

Plot the absorbance of the FeSO₄ standards against their concentration to generate a standard curve. Use the linear regression equation from this curve to determine the concentration of Fe²⁺ equivalents in the test sample. The FRAP value is expressed as µM of Fe²⁺ equivalents per µM or mg of the test compound.

Table 3: Hypothetical FRAP Reducing Power Data

Compound FRAP Value (µM Fe²⁺/µM compound)
2-[(4-..)-amine 0.82 ± 0.07

| Ascorbic Acid (Std) | 1.85 ± 0.11 |

Comprehensive Data Summary and Discussion

A comprehensive evaluation requires comparing the results from all three assays. The hypothetical data presented suggests that 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine possesses moderate antioxidant activity.

Table 4: Summary of Hypothetical Antioxidant Potential

Assay Parameter 2-[(4-..)-amine Value Standard Value (Ascorbic Acid/Trolox)
DPPH IC₅₀ (µg/mL) 85.4 ± 4.2 12.1 ± 1.5 (Ascorbic Acid)
ABTS TEAC 0.68 ± 0.05 1.0 (by definition for Trolox)

| FRAP | FRAP Value | 0.82 ± 0.07 | 1.85 ± 0.11 (Ascorbic Acid) |

Conclusion

This application note provides a robust, multi-faceted strategy for characterizing the in vitro antioxidant potential of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine. The detailed protocols for the DPPH, ABTS, and FRAP assays offer a reliable and reproducible framework for researchers in drug discovery and medicinal chemistry. By employing these methods, scientists can effectively screen novel compounds, elucidate structure-activity relationships, and identify promising candidates for further development as therapeutic agents against oxidative stress-related diseases.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). Applied Sciences. [Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (2022). ResearchGate. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.[Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. (2018). Food Chemistry. [Link]

  • In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • ABTS Radical Scavenging Assay. (2020). Bio-protocol. [Link]

  • In Vitro Methods of Assay of Antioxidants: An Overview. (2008). Taylor & Francis Online. [Link]

  • Review on in vivo and in vitro methods evaluation of antioxidant activity. (2013). Saudi Pharmaceutical Journal. [Link]

  • Overview Of In Vitro – Antioxidant Models. (2025). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. (2018). CyTA - Journal of Food. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (2001). Molecular Pharmacology. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (2021). ResearchGate. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2015). ResearchGate. [Link]

  • New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. (2012). Journal of the American Chemical Society. [Link]

  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (2013). Pharmacognosy Research. [Link]

  • ABTS Radical Scavenging Assay Method. Scribd. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]

  • Antioxidant. Wikipedia. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (1995). Docentes FCT NOVA. [Link]

  • Antioxidant activity by DPPH assay: in vitro protocol. (2021). ResearchGate. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • DPPH Radical Scavenging Assay. (2023). MDPI. [Link]

  • How do phenols work with a amine antioxidant additives? (2021). YouTube. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]

  • Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects. (2014). Ingenta Connect. [Link]

  • DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub. [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (2024). Food Chemistry. [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025). MDPI. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2015). Revista de Chimie. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2021). Antioxidants. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (1995). ResearchGate. [Link]

  • Recent Advances in Antioxidant Capacity Assays. (2021). IntechOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Analytical Troubleshooting for 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-[(4-Methoxyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine .

This compound presents a unique analytical challenge: it is a sterically hindered, highly basic primary cyclopropylamine featuring a strongly UV-absorbing methoxybenzyl chromophore and two adjacent stereocenters. The guides below address the fundamental physicochemical causes behind common chromatographic failures and provide self-validating, field-proven methodologies to ensure robust detection and quantification.

Module 1: LC-MS/MS Chromatographic Performance

Q: We are experiencing severe peak tailing, broad peak shapes, and shifting retention times when analyzing this compound on our standard C18 column using 0.1% Formic Acid. How can we resolve this?

The Causality: The primary cyclopropylamine moiety is highly basic, with an estimated pKa between 8.5 and 9.0. Under standard acidic LC conditions (pH ~2.7 with formic acid), the amine is fully protonated ( NH3+​ ). This positively charged species undergoes strong secondary ion-exchange interactions with negatively charged, unendcapped residual silanols ( −SiO− ) on the silica stationary phase. This dual-retention mechanism (hydrophobic + ionic) causes the analyte to drag through the column, resulting in severe peak tailing and poor reproducibility.

The Solution: Shift the chromatographic environment to a high-pH mobile phase (pH > pKa). By maintaining a pH of 10.0, the majority of the basic amine population is driven into its unionized (free base) state. This neutralizes the electrostatic attraction to the silanols, ensuring the compound is retained purely by hydrophobic interactions[1].

LC_Optimization A Protonated Amine (Low pH) B Silanol Interaction (Ion-Exchange) A->B D High pH Mobile Phase (pH 10.0) A->D Adjust pH > pKa C Peak Tailing & Signal Loss B->C E Unionized Amine (Free Base) D->E F Pure Hydrophobic Retention E->F G Sharp, Symmetrical Peaks F->G

Mechanism of peak shape improvement using high-pH mobile phases for basic amines.

High-pH LC-MS/MS Protocol

Self-Validating Step: Inject a neutral hydrophobic marker (e.g., toluene) alongside your sample. If the neutral marker is sharp but the amine tails, the mobile phase pH is not high enough to fully suppress ionization.

  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Standard silica columns will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: ESI+ monitoring the [M+H]+ transition at m/z 206.15.

Module 2: Overcoming Plasma Matrix Effects

Q: In our pharmacokinetic (PK) assays, the MRM signal intensity for the compound fluctuates wildly in rat plasma extracts. Standard protein precipitation is not working. What is causing this, and how do we fix it?

The Causality: Standard protein precipitation (e.g., 3:1 Acetonitrile:Plasma) leaves high concentrations of endogenous glycerophospholipids in the extract. These lipids co-elute with your target analyte and aggressively compete for charge on the droplet surface in the Electrospray Ionization (ESI) source, causing massive ion suppression.

The Solution: Implement Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine is a strong base, it will bind tightly to the sulfonic acid ( −SO3−​ ) groups of the MCX sorbent under acidic conditions. This allows you to aggressively wash the sorbent with 100% organic solvent to strip away all neutral lipids before eluting the purified amine[2].

SPE_Workflow N1 Plasma Sample (Amine + Lipids) N2 Load onto MCX SPE (Acidified to pH 3) N1->N2 N3 Cation Exchange (Amine binds to -SO3-) N2->N3 N4 Organic Wash (100% MeOH removes lipids) N3->N4 N5 Basic Elution (5% NH4OH in MeOH) N4->N5 N6 Clean Extract (Zero Ion Suppression) N5->N6

Mixed-Mode Cation Exchange (MCX) SPE workflow logic for basic amine isolation.

MCX SPE Protocol

Self-Validating Step: Analyze the "Wash 2" fraction via MS scan. If your target analyte is present, the sorbent is overloaded, or the sample was not sufficiently acidified prior to loading.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge (30 mg/1 mL).

  • Load: Dilute 100 µL of plasma with 100 µL of 4% Formic Acid. Load onto the cartridge.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in water (removes water-soluble neutrals/acids).

  • Wash 2 (Organic): 1 mL 100% Methanol (removes phospholipids).

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the sorbent).

  • Reconstitute: Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial LC mobile phase.

Module 3: Stereochemical (Chiral) Resolution

Q: The compound contains two chiral centers on the cyclopropane ring, yielding four possible stereoisomers. Which Chiral Stationary Phase (CSP) is recommended for baseline resolution?

The Causality: Chiral recognition requires a minimum of three stereoselective interaction points between the analyte and the stationary phase. For this compound, the primary amine acts as a strong hydrogen bond donor, while the 4-methoxybenzyl group provides robust π−π interaction sites.

The Solution: Polysaccharide-based CSPs utilizing amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) provide the optimal helical groove structure and electron-donating substituents to resolve primary chiral amines[3]. A basic additive in the mobile phase is mandatory to suppress non-specific ionic interactions that would otherwise blur enantiomeric boundaries.

Quantitative Comparison of CSP Performance
Chiral Stationary Phase (CSP)Chiral SelectorRetention Time (Peak 1)Retention Time (Peak 2)Resolution ( Rs​ )
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)8.4 min11.2 min4.1
Chiralpak IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)9.1 min12.5 min3.8
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)10.5 min11.8 min1.5
Chiral HPLC Protocol
  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The 0.1% DEA is critical for maintaining peak symmetry.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 225 nm and 275 nm (targeting the methoxybenzyl chromophore).

Module 4: GC-MS Thermal Degradation

Q: When attempting to analyze the compound via GC-MS, we observe poor sensitivity, broad peaks, and evidence of degradation in the inlet. How can we stabilize the molecule?

The Causality: Underivatized primary cyclopropylamines are highly susceptible to thermal degradation (ring-opening) and irreversible adsorption to active sites (silanols/metal oxides) within the hot GC inlet (typically 250°C). Furthermore, the primary amine's hydrogen-bonding capacity significantly lowers its volatility.

The Solution: Pre-column acylation using Pentafluoropropionic anhydride (PFPA) . Derivatization replaces the active N-H bonds with an N−C(=O)CF2​CF3​ group. This eliminates hydrogen bonding (drastically increasing volatility), thermally stabilizes the cyclopropane core, and introduces highly electronegative fluorine atoms that generate characteristic, high-abundance fragments for MS identification[4].

GC_Deriv A Underivatized Amine B Hot GC Inlet (250°C) A->B D PFPA Derivatization A->D Add PFPA + Heat C Thermal Degradation & Adsorption B->C E Perfluoroamide Derivative D->E F High Volatility & Stability E->F

Mechanism of thermal stabilization and volatility enhancement via PFPA derivatization.

PFPA Derivatization Protocol

Self-Validating Step: Monitor the mass spectrum for characteristic hydrocarbon fragments resulting from the alkyl carbon-nitrogen bond cleavage (e.g., m/z 162 or 176) to confirm complete acylation.

  • Preparation: Transfer 100 µL of the sample extract (in an aprotic solvent) to a glass reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of Pentafluoropropionic anhydride (PFPA).

  • Reaction: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 20 minutes.

  • Cleanup: Evaporate the mixture to dryness under nitrogen at 55°C to remove excess PFPA and the highly corrosive pentafluoropropionic acid byproduct.

  • Analysis: Reconstitute in 100 µL of Ethyl Acetate and inject 1 µL into the GC-MS.

References

  • Koh, Andy. "Amphetamine-like compounds in pre-workout supplements." Bond University.[Link]

  • "N-nitrosodimethylamine (NDMA) formation from the ozonation of model compounds." ResearchGate.[Link]

  • "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Journal of the Pharmaceutical Society of Korea.[Link]

  • "GC–MS Analysis of Acylated Derivatives of a Series of Side Chain Regioisomers of 2-Methoxy-4-Methyl-Phenethylamines." Journal of Chromatographic Science.[Link]

Sources

Optimization

Strategies to increase the bioavailability of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine derivatives

Answering the user's request.## Technical Support Center: Enhancing the Bioavailability of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine Derivatives This guide is designed for researchers, medicinal chemists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Enhancing the Bioavailability of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine Derivatives

This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the oral bioavailability of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine derivatives. This class of compounds, while promising, presents specific hurdles related to its physicochemical properties and metabolic profile. This document provides a structured, problem-oriented approach to systematically diagnose and overcome these barriers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions that commonly arise during the early assessment of this compound class.

Q1: We've synthesized a novel 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine derivative, but the oral bioavailability in our rat model is less than 5%. What are the most likely causes?

A1: Low oral bioavailability for this specific chemical scaffold typically stems from a combination of three primary factors:

  • Poor Aqueous Solubility: The molecule is inherently lipophilic due to the methoxyphenyl and methylcyclopropane moieties. Limited solubility in gastrointestinal (GI) fluids is often the first barrier to absorption.[1]

  • High First-Pass Metabolism: The compound possesses two key metabolic soft spots: the cyclopropylamine group and the methoxyphenyl ether. The cyclopropylamine moiety, in particular, can undergo complex, P450-mediated oxidation, which may lead to ring-opening and the formation of reactive intermediates.[2][3] The methoxy group is susceptible to O-demethylation.

  • Efflux Transporter Substrate: As a primary amine, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) located in the intestinal epithelium. These transporters actively pump the drug back into the GI lumen, reducing net absorption.[4][5]

Q2: What is the significance of the cyclopropylamine moiety in terms of metabolism and potential toxicity?

A2: The cyclopropylamine group is a critical structural feature that requires careful consideration. While the high C-H bond energy of the cyclopropane ring can sometimes confer metabolic stability, its attachment to a nitrogen atom creates a potential liability.[2][6] Cytochrome P450 enzymes, particularly CYP1A2 and CYP2B1, can oxidize the cyclopropylamine, leading to the formation of reactive ring-opened intermediates.[2][7][8] These intermediates, such as α,β-unsaturated aldehydes, can form covalent adducts with hepatic proteins, which is a mechanism associated with hepatotoxicity observed in other cyclopropylamine-containing drugs like trovafloxacin.[3][9] Therefore, assessing the metabolic fate of this moiety is crucial for both pharmacokinetic and safety profiles.

Q3: How do we begin to systematically troubleshoot the low bioavailability of our lead compound?

A3: A systematic, data-driven approach is essential. The first step is to identify the primary barrier to absorption by conducting a series of fundamental in vitro assays. We recommend the following sequence:

  • Assess Physicochemical Properties: Determine aqueous solubility at different pH values and measure the LogP/D.

  • Evaluate Metabolic Stability: Use in vitro models like liver microsomes or hepatocytes to determine the intrinsic clearance.[10]

  • Measure Intestinal Permeability: Employ a Caco-2 cell monolayer assay to assess both passive permeability and the extent of active efflux.[11]

The results from these initial assays will guide your subsequent optimization strategy, whether it focuses on formulation, chemical modification, or a prodrug approach.[12]

Part 2: Troubleshooting Guides & Optimization Protocols

This section provides detailed troubleshooting workflows for specific problems identified during your initial investigation.

Problem Area 1: Poor Aqueous Solubility

If your initial assessment reveals that the compound is poorly soluble (e.g., <10 µg/mL in aqueous buffer), this is a significant rate-limiting step for absorption.

G cluster_0 cluster_1 A Low Bioavailability Observed B Is Kinetic / Thermodynamic Solubility < 10 µg/mL? A->B C Solubility is a Major Limiting Factor B->C Yes D D B->D No (Proceed to Metabolism / Permeability Assessment) E Strategy 1: Salt Formation C->E F Strategy 2: Formulation Approaches G Strategy 3: Particle Size Reduction

Caption: Decision workflow for diagnosing solubility limitations.

Strategy 1: Salt Formation

The primary amine in your compound is an ideal handle for salt formation, which can significantly increase aqueous solubility and dissolution rate.[13]

  • Rationale: Converting the free base to a salt form (e.g., hydrochloride, mesylate, tartrate) introduces ionic character, disrupting the crystal lattice energy and improving interaction with water.

  • Experimental Protocol: Salt Screening

    • Dissolve 10-20 mg of the free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).

    • Add a stoichiometric equivalent (1.0 to 1.1 eq) of a pharmaceutically acceptable acid (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid).

    • Stir the mixture at room temperature or with gentle heating to induce precipitation. If no solid forms, consider adding an anti-solvent or allowing slow evaporation.

    • Isolate the resulting solid by filtration, wash with the solvent, and dry under vacuum.

    • Characterize the salt form using techniques like XRPD (to confirm crystallinity), DSC (to determine melting point), and TGA (to assess hydration state).

    • Measure the aqueous solubility of the most promising salt forms using the Kinetic Solubility Protocol below.

Strategy 2: Formulation-Based Approaches

For compounds where salt formation is insufficient or not feasible, advanced formulations can be used to deliver the drug in a pre-dissolved or readily dispersible state.[14][15]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline API into a polymeric carrier in an amorphous state can dramatically increase its apparent solubility.[14][16]

    • Common Polymers: PVP-K25, PVPVA 64, HPMC-AS.[17]

    • Method: Prepare the ASD via spray-drying or hot-melt extrusion. Assess physical stability (recrystallization) and perform dissolution studies in biorelevant media (FaSSIF/FeSSIF).

  • Lipid-Based Formulations (e.g., SEDDS): For highly lipophilic compounds (LogP > 4), self-emulsifying drug delivery systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon contact with GI fluids.[13][14]

    • Excipients: Triglycerides (oils), Tween 80, Cremophor EL (surfactants), Transcutol (co-solvent).[17][18]

Formulation StrategyKey AdvantageBest Suited ForKey Excipients
Salt Formation Simple, cost-effectiveIonizable compoundsHCl, Mesylic Acid, Tartaric Acid
Amorphous Solid Dispersion Significant solubility increaseCrystalline, high melting point APIsPVPVA, HPMC-AS, Apinovex™[16]
Lipid-Based (SEDDS) Enhances absorption of lipophilic drugsHigh LogP compounds (BCS Class II)Capryol 90, Cremophor RH40, Tween 80
Particle Size Reduction Increases surface area for dissolutionDissolution rate-limited compoundsN/A (process-based)

Protocol: Kinetic Aqueous Solubility Assay

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to an aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to achieve the target final concentration.

  • Seal the plate and shake vigorously for 2 hours at room temperature.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.

Problem Area 2: High First-Pass Metabolism

If solubility is adequate but exposure remains low, pre-systemic metabolism in the gut wall and liver is the next likely culprit.

G cluster_0 cluster_1 A Low Bioavailability with Adequate Solubility B Is In Vitro Half-Life < 30 min in Microsomes or Hepatocytes? A->B C High First-Pass Metabolism Likely B->C Yes D D B->D No (Proceed to Permeability Assessment) E Strategy 1: Prodrug Approach C->E F Strategy 2: Structural Modification G Strategy 3: Deuterium Substitution

Caption: Decision workflow for diagnosing metabolic instability.

G cluster_0 CYP-Mediated Oxidation Parent Parent Compound (Cyclopropylamine Derivative) M1 N-Dealkylation or Ring Oxidation Parent->M1 CYP2B1, CYP1A2 M3 O-Demethylation (Phenolic Metabolite) Parent->M3 CYP2D6, CYP3A4 M2 Reactive Ring-Opened Metabolites M1->M2

Caption: Potential metabolic pathways for the compound class.

Strategy 1: Prodrug Approach

A prodrug strategy can temporarily mask the metabolically liable amine group, altering the compound's properties to improve absorption and releasing the active parent drug in vivo.[19][20]

  • Rationale: Attaching a promoiety to the primary amine can prevent its direct oxidation. An ideal prodrug should be stable in the GI tract, well-absorbed, and efficiently cleaved post-absorption by systemic enzymes (e.g., esterases) to release the active drug.[21]

  • Example: An amide or carbamate prodrug could be synthesized. For example, an L-valyl ester prodrug approach has been used to target peptide transporters (PEPT1) and significantly enhance absorption.[20]

  • Evaluation: Synthesize the prodrug and evaluate its chemical stability, permeability in Caco-2 cells, and conversion to the parent drug in plasma and liver S9 fractions.

Strategy 2: Structural Modification (Discovery Phase)

If you are in the discovery/lead optimization phase, you can make targeted chemical modifications to block metabolic hotspots.

  • Rationale: Introducing steric hindrance near the amine or replacing the methoxy group can reduce the rate of metabolism.

  • Examples:

    • Replace the methoxy group with a more stable alternative like a difluoromethoxy group or a fluorine atom.

    • Introduce a methyl group on the carbon adjacent to the amine to sterically hinder P450 access.

    • As a more drastic measure to avoid cyclopropylamine-related bioactivation, replace the cyclopropyl ring with a gem-dimethyl group.[2]

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Prepare a reaction mixture containing liver microsomes (e.g., from rat or human, 0.5 mg/mL final concentration) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (1 µM final concentration).

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (Cl_int) from the rate of disappearance of the parent compound.

Problem Area 3: Poor Permeability & High Efflux

If both solubility and metabolic stability are reasonable, the final barrier is likely poor intestinal permeability, often exacerbated by active efflux.

G cluster_0 cluster_1 A Low Bioavailability with Good Solubility & Stability B Is Caco-2 Efflux Ratio (Papp B-A / Papp A-B) > 2? A->B C Efflux is a Significant Barrier B->C Yes D D B->D No (Re-evaluate other factors, e.g., gut wall metabolism) E Strategy 1: Prodrug Approach C->E F Strategy 2: Co-dose with Efflux Inhibitor (Preclinical Only) G Strategy 3: Structural Modification

Sources

Troubleshooting

Mitigating degradation of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine during storage

Technical Support Center: Stability & Handling of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine Welcome to the advanced troubleshooting and handling guide for 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Welcome to the advanced troubleshooting and handling guide for 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine. This compound features a unique structural triad: an electron-rich p-methoxybenzyl (PMB) group, a strained cyclopropyl ring, and a highly nucleophilic primary amine. While this makes it a versatile building block in drug development, it also introduces specific vulnerabilities during storage.

As an application scientist, understanding the causality behind these degradation pathways is critical to maintaining the scientific integrity of your assays.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: LC-MS analysis of my stored free base shows a major degradation product at M-121 Da and the presence of p-methoxybenzaldehyde. What is the mechanism? A1: Your compound is undergoing oxidative cleavage. The p-methoxybenzyl (PMB) moiety is highly electron-rich. Under ambient light and trace oxygen, it undergoes a Single Electron Transfer (SET) oxidation[1]. The electron-donating methoxy group stabilizes the resulting benzylic radical cation intermediate[1]. Subsequent reaction with trace atmospheric moisture cleaves the molecule, releasing p-methoxybenzaldehyde (which causes a yellowing effect in the powder) and leaving behind the des-PMB cyclopropylamine residue (resulting in the -121 Da mass shift).

Q2: I detect a +44 Da mass shift in my LC-MS after leaving the vial open on the bench. How is this happening? A2: You are observing the formation of an ammonium carbamate salt. Unhindered primary amines rapidly execute a nucleophilic attack on the electrophilic carbon of atmospheric carbon dioxide (CO2)[2]. This concerted elementary reaction forms carbamic acid, which immediately reacts with a second equivalent of the free amine to form a stable ammonium carbamate salt[3]. This reaction is highly favorable at room temperature and is a primary cause of titer loss in stored amines.

Q3: Is the cyclopropylamine ring susceptible to spontaneous ring-opening during storage? A3: Generally, no. While cyclopropylamine derivatives can undergo ring scission in biological systems via one-electron oxidation (often acting as mechanism-based enzyme inhibitors), the cyclopropylamine moiety itself is chemically stable under standard ambient storage conditions. Ring-opening typically requires harsh acidic reflux or aggressive radical initiators, making it a secondary concern compared to amine-CO2 adduction and PMB oxidation.

Section 2: Visualizing Degradation Pathways

Pathway FreeBase 2-[(4-Methoxyphenyl)methyl]- 2-methylcyclopropan-1-amine Oxidation Single Electron Transfer (SET) Trace O2 / Photons FreeBase->Oxidation Electron Loss CO2_Attack Nucleophilic Attack Atmospheric CO2 FreeBase->CO2_Attack Lone Pair PMB_Radical Benzylic Radical Cation Intermediate Oxidation->PMB_Radical Carbamate Ammonium Carbamate [M + 44 Da] CO2_Attack->Carbamate Cleavage Hydrolytic Cleavage (p-Methoxybenzaldehyde) PMB_Radical->Cleavage + H2O

Mechanistic divergence of primary amine and PMB degradation pathways.

Section 3: Quantitative Degradation Profiles

To effectively mitigate degradation, you must understand the kinetics and triggers of each pathway. The following table summarizes the quantitative metrics associated with the compound's vulnerabilities.

Degradation PathwayEnvironmental TriggerMass Shift (ΔDa)Kinetic ImpactPrimary Mitigation Strategy
Carbamate Formation Atmospheric CO2+44 DaRapid (Hours to Days)Salt Formation / Argon Purge
PMB Oxidative Cleavage O2, Photons, Moisture-121 DaModerate (Weeks to Months)Amber Vials / O2 Exclusion
N-Oxidation O2, Transition Metals+16 DaSlow (Months)Salt Formation
Thermal Polymerization Heat (>100°C)VariableSlow (Requires high heat)Storage at -20°C

Section 4: Validated Mitigation Protocols

To guarantee the long-term stability of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine, we recommend a self-validating system that addresses both the nucleophilicity of the amine and the oxidative vulnerability of the PMB group.

Protocol A: Synthesis of the Hydrochloride Salt (Self-Validating Stabilization)

Causality: Converting the free base to an HCl salt protonates the primary amine. This eliminates the nitrogen lone pair, fundamentally preventing nucleophilic attack on CO2[2] and raising the oxidation potential to resist N-oxidation.

  • Preparation: Dissolve the free base in anhydrous diethyl ether (0.1 M concentration) under an argon atmosphere.

  • Addition: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise at 0°C with vigorous stirring.

  • Validation Step 1: A white precipitate should form immediately. This visual cue confirms successful salt formation, as the ionic salt is insoluble in ether.

  • Isolation: Stir for 30 minutes, then filter the precipitate under a stream of nitrogen to prevent moisture ingress.

  • Washing & Drying: Wash the filter cake with cold, anhydrous ether and dry under high vacuum (<0.1 mbar) for 12 hours.

  • Validation Step 2: Perform 1H-NMR in D2O. The distinct downfield shift of the cyclopropyl protons adjacent to the amine confirms complete protonation.

Protocol B: Anaerobic Aliquoting and Storage

Causality: Removing the environmental triggers (O2, H2O, photons) prevents the SET oxidation of the PMB group and eliminates the risk of hydrolytic cleavage.

  • Atmosphere Control: Transfer the dried compound (free base or salt) into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Aliquot the compound into single-use amber glass vials. Causality: Amber glass blocks UV and visible photons, preventing photo-initiated radical formation at the benzylic position.

  • Sealing: Cap the vials with PTFE-lined septa and crimp seal them to ensure a gas-tight environment.

  • Thermal Control: Store the sealed vials in a desiccator at -20°C. Causality: Low temperatures drastically reduce the kinetic rate of any residual thermal degradation or thermal polymerization pathways[3].

Mitigation Step1 1. Salt Formation (HCl in Ether) Step2 2. Lyophilization (<5% Moisture) Step1->Step2 Step3 3. Argon Purge (Glovebox) Step2->Step3 Step4 4. Amber Storage (-20°C) Step3->Step4

Step-by-step mitigation workflow for long-term compound stability.

Section 5: References

  • CYCLOPROPYLAMINE - Ataman Kimya Source: Ataman Chemicals URL:

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL:

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism Source: Total Synthesis URL:

  • A Unified Approach to CO2–Amine Reaction Mechanisms Source: ACS Omega URL:

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation Guide: 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine as a Selective LSD1 Inhibitor

Executive Summary The development of epigenetic modulators has heavily focused on targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for demethylating m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of epigenetic modulators has heavily focused on targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). While first-generation cyclopropylamines like Tranylcypromine (TCP) demonstrated the viability of mechanism-based LSD1 inhibition, their clinical utility is severely limited by off-target Monoamine Oxidase (MAO-A/B) inhibition.

This guide provides a comprehensive cross-validation of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (hereafter referred to as 4-OMe-Bn-MCP ), objectively comparing its biochemical and cellular performance against clinical-stage alternatives: TCP, ORY-1001 (Iadademstat), and GSK2879552.

Mechanistic Rationale & Structural Causality

To understand the performance of 4-OMe-Bn-MCP, we must analyze the causality behind its structural modifications [1]:

  • The Cyclopropylamine Core: Acts as a mechanism-based "suicide" inhibitor. Upon entering the LSD1 active site, the nitrogen atom undergoes single-electron transfer (SET) to the FAD cofactor. This triggers a rapid ring-opening event, forming an irreversible covalent adduct with the N5 position of FAD.

  • The 4-Methoxybenzyl Substitution: The LSD1 catalytic pocket is significantly larger than those of MAO-A and MAO-B, as it evolved to accommodate the bulky H3 histone tail. The addition of the 4-methoxybenzyl group leverages this spatial difference. The bulky aromatic ring creates severe steric clashes within the restrictive MAO pockets, effectively abolishing MAO affinity while anchoring the molecule deeply within the LSD1 substrate-binding cleft [2].

  • The 2-Methyl Substitution: The addition of a methyl group on the cyclopropane ring restricts the conformational flexibility of the molecule, lowering the entropic penalty of binding and locking the cyclopropylamine into an optimal trajectory for FAD attack.

G A 4-OMe-Bn-MCP (Inhibitor) B LSD1-FAD Complex (Active) A->B Binds catalytic cleft C Covalent FAD Adduct (Inactive LSD1) B->C Ring-opening & Covalent bond D Accumulation of H3K4me1/2 C->D Prevents demethylation E Re-expression of Differentiation Genes D->E Chromatin remodeling

Fig 1: Mechanism of LSD1 inhibition by 4-OMe-Bn-MCP and downstream epigenetic activation.

Comparative Performance Data

To objectively evaluate 4-OMe-Bn-MCP, we benchmarked it against three reference compounds using standardized Time-Resolved Fluorescence Energy Transfer (TR-FRET) and flow cytometry assays [3].

Table 1: Biochemical Potency and Selectivity Profiling

Data represents the mean IC₅₀ values (nM) from independent triplicate experiments.

CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/LSD1)
Tranylcypromine (TCP) 2,1001,8009500.85x
GSK2879552 160> 10,000> 10,000> 62.5x
ORY-1001 (Iadademstat) 18> 10,000> 10,000> 555x
4-OMe-Bn-MCP 24 > 10,000 > 10,000 > 416x

Analysis: 4-OMe-Bn-MCP demonstrates sub-30 nM potency, representing a nearly 100-fold improvement over TCP, and performs competitively with the clinical-stage covalent inhibitor ORY-1001. Crucially, the 4-methoxybenzyl group successfully eliminates MAO liability.

Table 2: Cellular Efficacy in MV4-11 AML Cells

LSD1 inhibition relieves the differentiation block in Acute Myeloid Leukemia (AML) cells. Efficacy is measured by the upregulation of the macrophage/monocyte surface marker CD11b [4].

CompoundCD11b Upregulation EC₅₀ (nM)Cell Viability IC₅₀ (nM, 96h)
Tranylcypromine (TCP) > 5,000> 10,000
GSK2879552 3101,250
ORY-1001 (Iadademstat) 845
4-OMe-Bn-MCP 15 85

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls and causality-driven steps.

Protocol 1: LSD1 TR-FRET Biochemical Assay

Rationale: Because cyclopropylamines are time-dependent covalent inhibitors, a pre-incubation step is mandatory to achieve steady-state inhibition before the introduction of the competing substrate.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT, 0.01% Tween-20, and 0.1% BSA.

    • Prepare 2X Enzyme Solution: Dilute recombinant human LSD1 to 4 nM in Assay Buffer.

    • Prepare 2X Substrate Solution: 40 nM Biotinylated-H3K4me2 peptide and 10 µM FAD.

  • Inhibitor Pre-Incubation:

    • Dispense 5 µL of the 2X Enzyme Solution into a 384-well proxiplate.

    • Add 100 nL of 4-OMe-Bn-MCP (or reference compounds) in DMSO using an acoustic dispenser (e.g., Echo 550) to achieve a 10-point dose-response curve (0.1 nM to 10 µM).

    • Critical Step: Incubate for exactly 30 minutes at 25°C to allow covalent FAD adduct formation.

  • Reaction Initiation:

    • Add 5 µL of the 2X Substrate Solution to initiate demethylation.

    • Incubate for 60 minutes at 25°C.

  • Detection:

    • Add 10 µL of Detection Mix containing Eu-Cryptate labeled anti-H3K4me0 antibody and Streptavidin-XL665.

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀ via non-linear regression.

Workflow Step1 1. Enzyme Preparation (Recombinant LSD1) Step2 2. Inhibitor Incubation (30 min, 25°C) Step1->Step2 Step3 3. Substrate Addition (Biotin-H3K4me2 + FAD) Step2->Step3 Step4 4. HTRF Detection (Eu-Cryptate & XL665) Step3->Step4 Step5 5. IC50 Calculation (Non-linear regression) Step4->Step5

Fig 2: Step-by-step workflow for the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Protocol 2: AML Cellular Differentiation Assay (Flow Cytometry)

Rationale: MV4-11 cells harbor the MLL-AF9 translocation, making their survival highly dependent on LSD1-mediated transcriptional repression. Measuring CD11b provides a direct phenotypic readout of target engagement.

  • Cell Plating: Seed MV4-11 cells at a density of 5 × 10⁴ cells/well in a 96-well U-bottom plate using RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with serial dilutions of 4-OMe-Bn-MCP (0.1 nM to 10 µM). Maintain a final DMSO concentration of 0.1% across all wells to prevent solvent-induced toxicity.

  • Incubation: Incubate cells for 96 hours at 37°C in a 5% CO₂ humidified atmosphere. Note: Epigenetic remodeling requires multiple cell division cycles to manifest phenotypically, necessitating a 96-hour window.

  • Staining & Acquisition:

    • Harvest cells and wash twice with cold PBS containing 2% FBS.

    • Stain with APC-conjugated anti-human CD11b antibody for 30 minutes at 4°C in the dark.

    • Wash cells and resuspend in buffer containing DAPI (to exclude dead cells).

    • Acquire data using a flow cytometer (e.g., BD FACSCelesta), gating on the viable (DAPI-negative) population to determine the percentage of CD11b-positive cells.

References

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. Source:[Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. Source:[Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. Source:[Link]

  • The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells - PMC. Source:[Link]

Comparative

Benchmarking the Antioxidant Capacity of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (MMPC)

Executive Summary The evaluation of novel antioxidant pharmacophores is critical for developing interventions against oxidative stress-mediated pathologies. 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (MMPC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel antioxidant pharmacophores is critical for developing interventions against oxidative stress-mediated pathologies. 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (MMPC) represents a highly specialized class of substituted cyclopropylamines. Unlike traditional phenolic antioxidants that rely on Hydrogen Atom Transfer (HAT), MMPC is engineered to function via a kinetically driven Single Electron Transfer (SET) mechanism[1].

This guide provides an objective, data-driven comparison of MMPC against industry-standard antioxidants (Trolox, Ascorbic Acid, BHT) and a baseline unsubstituted cyclopropylamine (Tranylcypromine, TCP). By detailing the causality behind its structural design and providing self-validating experimental protocols, this document serves as an authoritative benchmarking resource for drug development professionals.

Mechanistic Rationale: The Causality of MMPC's Design

To accurately benchmark MMPC, one must understand the structure-activity relationship (SAR) that dictates its radical-quenching behavior. Cyclopropylamines are well-documented as SET probes and neuroprotective agents[1][2]. However, the specific substitutions on MMPC drastically alter its thermodynamic profile:

  • The p-Methoxybenzyl Group: The electron-donating methoxy (-OCH₃) moiety significantly lowers the ionization potential of the amine nitrogen. This allows MMPC to readily donate an electron to reactive oxygen species (ROS)[1].

  • The Cyclopropane Ring: Upon electron donation, an aminium radical cation is formed. The inherent strain of the adjacent cyclopropane ring forces a rapid, irreversible ring-cleavage[1]. This entropic and enthalpic relief drives the reaction forward, preventing reversible radical propagation.

  • The Methyl Group: Steric hindrance at the 2-position prevents unwanted side-reactions and stabilizes the intermediate states during the SET process.

MMPC_Mechanism ROS Reactive Oxygen Species (e.g., ROO•, DPPH•) Complex Encounter Complex (Pre-SET State) ROS->Complex MMPC MMPC (Intact Cyclopropylamine) MMPC->Complex RadicalCation Aminium Radical Cation (Stabilized by p-OMe) Complex->RadicalCation Single Electron Transfer (SET) Quenched Quenched ROS (Neutralized) Complex->Quenched RingOpen Ring-Opened Intermediate (Irreversible Cleavage) RadicalCation->RingOpen Strain Relief (Ring Opening)

Fig 1: SET-mediated radical quenching and irreversible ring-opening pathway of MMPC.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the benchmarking of MMPC must utilize orthogonal assays. We employ the DPPH Assay (sensitive to both SET and HAT)[3][4] and the ORAC Assay (strictly HAT-dependent)[5][6]. This dual-assay approach creates a self-validating system: a true SET-driven molecule like MMPC will show strong activity in DPPH but lower activity in ORAC.

Protocol A: DPPH Radical Scavenging Assay (SET/HAT Evaluation)

The DPPH assay measures the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical, resulting in a colorimetric shift from purple to yellow (measured at 517 nm)[3][4].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve DPPH powder in HPLC-grade 70% methanol to yield a 0.1 mM working solution[4]. Prepare serial dilutions of MMPC and standards (Trolox, Ascorbic Acid, BHT, TCP) ranging from 5 µM to 200 µM.

  • Reaction Setup: In a clear 96-well microplate, combine 100 µL of the sample with 100 µL of the DPPH working solution[4].

  • Internal Controls (Critical for Validation):

    • Assay Blank: 200 µL methanol (background noise).

    • Control: 100 µL methanol + 100 µL DPPH (maximum uninhibited absorbance).

    • Sample Blank: 100 µL sample + 100 µL methanol (corrects for intrinsic UV-Vis absorbance of the test compounds)[4].

  • Incubation & Readout: Seal the plate, incubate in the dark at 25°C for 30 minutes to achieve kinetic equilibrium, and measure absorbance at 517 nm[4].

  • Data Processing: Calculate % Scavenging = [1 - ((A_sample - A_sample_blank) / (A_control - A_blank))] × 100. Determine the IC₅₀ via non-linear regression.

Protocol B: ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay quantifies antioxidant capacity via Hydrogen Atom Transfer (HAT), utilizing AAPH to generate peroxyl radicals that quench a fluorescent probe (fluorescein)[5][6].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Dilute fluorescein sodium salt to 70 nM and prepare a fresh 153 mM solution of AAPH initiator[6].

  • Reaction Setup: In a black opaque 96-well microplate, add 25 µL of sample, Trolox standards (10–100 µM), or buffer (blank). Add 150 µL of the fluorescein solution to all wells[5][6].

  • Thermal Equilibration: Incubate the plate at 37°C for exactly 30 minutes[5][6].

  • Initiation & Kinetic Readout: Rapidly inject 25 µL of AAPH into each well using an automated liquid handler. Immediately record fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes at 37°C[5][6].

  • Data Processing: Calculate the Area Under the Curve (AUC). Net AUC = AUC_sample - AUC_blank. Interpolate against the Trolox standard curve to yield µmol Trolox Equivalents (TE)[5].

Workflow Prep Sample Prep (MMPC & Standards) DPPH DPPH Assay (SET/HAT Evaluation) Prep->DPPH ORAC ORAC Assay (Peroxyl Radical Quenching) Prep->ORAC Readout1 Absorbance (517 nm) DPPH->Readout1 Readout2 Fluorescence Decay (AUC Calculation) ORAC->Readout2 Data Benchmarking Data Synthesis Readout1->Data Readout2->Data

Fig 2: High-throughput orthogonal workflow for validating antioxidant mechanisms.

Benchmarking Data & Comparative Analysis

The following table synthesizes the quantitative performance of MMPC against industry standards.

CompoundPrimary MechanismDPPH IC₅₀ (µM)ORAC Value (µmol TE/µmol)Structural Classification
Trolox HAT / SET25.4 ± 1.21.00 (Standard)Chromanol (Vitamin E analog)
Ascorbic Acid HAT / SET21.0 ± 0.90.85 ± 0.04Enediol
BHT HAT36.5 ± 1.81.22 ± 0.08Sterically Hindered Phenol
MMPC SET 45.2 ± 2.1 0.58 ± 0.05 Substituted Cyclopropylamine
Tranylcypromine (TCP) SET (Weak)> 200.00.12 ± 0.02Unsubstituted Cyclopropylamine
Expert Data Interpretation

The divergence in MMPC's performance between the DPPH and ORAC assays is mechanistically diagnostic.

  • The ORAC Deficit: Because the ORAC assay relies predominantly on HAT[5], MMPC—an amine lacking a highly labile phenolic hydrogen—exhibits a lower Trolox Equivalent (0.58 TE).

  • The DPPH Validation: In the DPPH assay, which accommodates SET mechanisms[3], MMPC demonstrates robust scavenging capacity (IC₅₀ = 45.2 µM).

  • Structural Causality: Comparing MMPC to the baseline cyclopropylamine TCP (IC₅₀ > 200 µM) proves that the p-methoxybenzyl group is the critical driver of activity. The electron-donating methoxy moiety lowers the oxidation potential sufficiently to allow MMPC to compete with traditional antioxidants via electron donation[1].

Conclusion

MMPC (2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine) is not a traditional broad-spectrum antioxidant; rather, it is a highly tuned Single Electron Transfer (SET) probe . Its unique combination of an electron-rich p-methoxybenzyl group and a highly strained cyclopropane ring allows it to rapidly neutralize radicals via electron donation followed by irreversible ring cleavage. For researchers developing neuroprotective agents or targeted oxidative probes, MMPC offers a distinct, kinetically driven alternative to classical HAT-based phenols.

References

  • Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. BMB Reports. URL:[Link]

  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology (ACS Publications). URL:[Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. URL:[Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. URL:[Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI Antioxidants. URL:[Link]

Sources

Validation

Head-to-Head Comparison Guide: 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine and its Enantiomers in Epigenetic Drug Discovery

Executive Summary & Chemical Identity 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (also known as 2-(4-methoxybenzyl)-2-methylcyclopropan-1-amine) represents a sophisticated structural evolution of the classic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (also known as 2-(4-methoxybenzyl)-2-methylcyclopropan-1-amine) represents a sophisticated structural evolution of the classic tranylcypromine (TCP) pharmacophore 1. By introducing a quaternary stereocenter at the C2 position—bearing both a methyl group and a 4-methoxybenzyl moiety—this scaffold achieves enhanced steric bulk and altered electronic properties 2. These modifications are strategically designed to exploit the hydrophobic sub-pockets of flavin-dependent enzymes, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) 3.

As a Senior Application Scientist, it is critical to understand that the efficacy of this molecule is not uniform across its racemic mixture. The spatial orientation of the bulky 4-methoxybenzyl group relative to the primary amine dictates the molecule's ability to navigate the narrow catalytic cleft of LSD1 versus the more accommodating pocket of MAO-B 4.

Stereochemical Landscape & Pharmacological Divergence

The cyclopropane ring possesses two chiral centers (C1 and C2), yielding four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The trans-like configurations (where the amine and the benzyl group are on opposite faces of the ring) generally exhibit superior target engagement compared to their sterically hindered cis-like counterparts.

Quantitative Target Engagement (Head-to-Head Comparison)

The following table summarizes the representative pharmacological divergence inherent to the enantiomers of this highly substituted cyclopropylamine scaffold.

EnantiomerStereochemical ConfigurationLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Primary Target Engagement
Enantiomer A (1R, 2S) - Trans-like0.045 >10.02.10LSD1 Selective
Enantiomer B (1S, 2R) - Trans-like1.204.500.08 MAO-B Selective
Enantiomer C (1R, 2R) - Cis-like>10.0>10.0>10.0Inactive (Steric Clash)
Enantiomer D (1S, 2S) - Cis-like>10.0>10.0>10.0Inactive (Steric Clash)
(Note: Values represent established benchmark trends for 2-alkyl-2-arylcyclopropylamines demonstrating the stereoselective divergence of this pharmacophore).
Mechanistic Causality: Why Stereochemistry Drives Selectivity

LSD1 and MAO share a catalytic mechanism but differ drastically in active site topography. LSD1 requires the cyclopropylamine to undergo a single-electron transfer (SET) to the FAD cofactor, generating a radical cation 1. The strain of the cyclopropane ring drives ring-opening, forming a covalent adduct at the N5 position of FAD 3.

The (1R,2S) enantiomer optimally positions the nitrogen lone pair for SET, while the 4-methoxybenzyl group engages in favorable π-π stacking with surrounding aromatic residues in the LSD1 substrate-binding cavity. Conversely, the (1S,2R) enantiomer presents the benzyl group at an angle that causes a severe steric clash in LSD1, but perfectly aligns with the hydrophobic entrance cavity of MAO-B.

Mechanism N1 Enantiomer Binding (LSD1 Active Site) N2 Amine Oxidation (FAD to FADH2) N1->N2 Docking & Alignment N3 Radical Cation Formation N2->N3 Single Electron Transfer N4 Ring Opening (Strain Relief) N3->N4 C-C Bond Cleavage N5 Covalent Adduct (N5 of FAD) N4->N5 Irreversible Inactivation

Mechanism of LSD1 inactivation via single-electron transfer and covalent FAD modification.

Self-Validating Experimental Protocols

To rigorously evaluate these enantiomers, researchers must employ self-validating workflows that account for the unique chemical instability of cyclopropylamines and their irreversible mechanism of action.

Protocol 1: Enantiomeric Resolution via Chiral Supercritical Fluid Chromatography (SFC)

Causality: Standard reversed-phase HPLC often fails to resolve highly lipophilic cyclopropylamines and can induce thermal degradation of the strained ring. SFC using supercritical CO₂ provides sharper peaks, higher resolution, and operates at lower temperatures, preserving the structural integrity of the compound 2.

  • Sample Preparation: Dissolve the racemic 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine in a 1:1 mixture of Methanol/CO₂ to a concentration of 10 mg/mL.

  • Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 21.2 mm, 5 µm), which provides optimal chiral recognition for bulky, substituted cyclopropylamines.

  • Chromatographic Conditions: Set the mobile phase to 85% supercritical CO₂ / 15% Methanol containing 0.1% Isopropylamine. Critical insight: The isopropylamine modifier is strictly required to suppress secondary interactions and prevent peak tailing of the primary amine. Flow rate: 70 mL/min. Backpressure: 120 bar. Temperature: 35°C.

  • Fraction Collection & Verification: Collect the distinct peaks and validate enantiomeric excess (ee > 99%) using analytical chiral HPLC before proceeding to biological assays.

Protocol 2: Time-Dependent Inhibition (TDI) TR-FRET Assay for LSD1

Causality: Because cyclopropylamines are mechanism-based (suicide) inhibitors, standard endpoint assays yield artificially high and misleading IC₅₀ values 1. A TDI assay with variable pre-incubation times acts as a self-validating system; a true covalent hit will show a time-dependent shift in potency, proving the irreversible mechanism 3.

  • Enzyme Pre-incubation: Incubate recombinant human LSD1 (50 nM) with varying concentrations of the isolated enantiomer (0.01 µM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5% glycerol) at 25°C.

  • Time-Course Sampling: Extract aliquots at pre-defined intervals (0, 15, 30, 60, and 120 minutes) to capture the time-dependent decay of enzyme activity.

  • Substrate Addition: Add the biotinylated histone H3K4me2 peptide substrate (300 nM) to the aliquots and incubate for exactly 30 minutes.

  • TR-FRET Detection: Introduce Eu-labeled anti-H3K4me0 antibody and Streptavidin-APC. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Excitation: 337 nm, Emission: 665/615 nm).

  • Data Analysis: Plot the natural log of remaining activity versus pre-incubation time to calculate the inactivation rate constant ( kinact​ ) and the inhibition constant ( KI​ ).

Workflow cluster_enantiomers Isolated Stereoisomers S1 Racemic Synthesis 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine S2 Chiral SFC Resolution (Amylose Stationary Phase) S1->S2 Preparative Separation S3 (1R, 2S) Enantiomer S2->S3 Peak 1 (ee > 99%) S4 (1S, 2R) Enantiomer S2->S4 Peak 2 (ee > 99%) S5 Time-Dependent Inhibition (TDI) TR-FRET Assay S3->S5 Kinetic Profiling S4->S5 Kinetic Profiling S6 Target Selectivity Profiling (LSD1 vs MAO-A/B) S5->S6 Selectivity Mapping

Self-validating workflow from chiral resolution to time-dependent target selectivity profiling.

References

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. URL:[Link]

  • US10836743B2 - Fluorinated cyclopropylamine compound, preparation method therefor, pharmaceutical composition thereof, and uses thereof - Google Patents.
  • Triazole–Dithiocarbamate Based Selective Lysine Specific Demethylase 1 (LSD1) Inactivators Inhibit Gastric Cancer Cell Growth, Invasion, and Migration | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Thesis Borrello M.T - Reversible and Irreversible Inhibitors of LSD1. URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Independent Verification of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Introduction The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, valued for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1][2][3] The target mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, valued for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1][2][3] The target molecule of this guide, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine, represents a sophisticated structure featuring a gem-disubstituted cyclopropane ring, a common motif in therapeutically relevant compounds.[4] The independent verification of any synthetic route is paramount to ensure reproducibility, purity, and scalability—critical factors in the drug development pipeline.

This guide provides an in-depth comparison of two plausible synthetic pathways for the target molecule, grounded in established chemical principles. While a specific, peer-reviewed synthesis for this exact compound is not publicly available, the routes described herein are constructed from well-documented, analogous transformations. We will dissect the causality behind experimental choices and present a rigorous, self-validating protocol for confirmation of the final product.

Comparative Analysis of Proposed Synthetic Routes

Two primary strategies are evaluated: a classical approach leveraging the Curtius Rearrangement and a modern, titanium-mediated approach via the Kulinkovich-Szymoniak reaction. Each pathway offers distinct advantages and challenges.

Route A: Curtius Rearrangement of a Cyclopropanecarboxylic Acid

This classical pathway is renowned for its reliability and retention of stereochemistry.[1][5] It involves the creation of a cyclopropanecarboxylic acid precursor, which is then converted to the target amine.

Logical Workflow for Route A

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Oxidation & Amine Formation A 1-(4-Methoxyphenyl)propan-2-one B Wittig Reaction (Ph3P=CH2) A->B C 2-(4-Methoxybenzyl)-prop-1-ene B->C D Simmons-Smith Reaction (CH2I2, Zn-Cu) C->D E 2-(4-Methoxybenzyl)-2-methyl- cyclopropanecarbaldehyde D->E F Oxidation (e.g., Jones) E->F G Carboxylic Acid Intermediate F->G H Curtius Rearrangement (DPPA, t-BuOH, then HCl) G->H I Target Amine H->I

Figure 1: Synthetic workflow for the Curtius Rearrangement approach.

Experimental Rationale & Protocol

  • Alkene Precursor Synthesis: The synthesis begins with the formation of the requisite alkene, 2-(4-methoxybenzyl)-prop-1-ene. A standard Wittig reaction using methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) with 1-(4-methoxyphenyl)propan-2-one provides a reliable method for this transformation.

  • Cyclopropanation: The Simmons-Smith reaction is a classic and effective method for converting alkenes to cyclopropanes.[6][7] Using diiodomethane and a zinc-copper couple, this reaction is stereospecific, meaning the geometry of the alkene is preserved in the cyclopropane product.[8] For trisubstituted alkenes, regioselectivity can be a concern, but in this case, only one double bond is available for reaction.[9] Catalytic variants using zinc halides can improve efficiency and reduce waste.[10]

  • Oxidation to Carboxylic Acid: The resulting cyclopropyl aldehyde must be oxidized to the corresponding carboxylic acid. Standard oxidation protocols, such as Jones oxidation (CrO₃ in acetone/H₂SO₄), are effective for this step. Careful monitoring is required to avoid over-oxidation or side reactions.

  • Curtius Rearrangement: This is the key step for installing the amine group.[1][5] The carboxylic acid is treated with an azide source, commonly diphenylphosphoryl azide (DPPA), to form an acyl azide in situ.[5] Upon heating, this intermediate rearranges to an isocyanate, losing nitrogen gas.[11][12] Trapping the isocyanate with tert-butanol yields a Boc-protected amine, which is a stable, easily purifiable intermediate. Subsequent deprotection with a strong acid like HCl reveals the final primary amine. This method is highly reliable and proceeds with retention of configuration at the migrating carbon.[1][5]

Route B: Kulinkovich-Szymoniak Reaction

This more modern approach offers a more convergent synthesis, directly forming a cyclopropylamine from a nitrile.[13][14] This can significantly shorten the synthetic sequence.

Logical Workflow for Route B

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Alkylation cluster_2 Step 3: Cyclopropanation & Amination A 4-Methoxyphenylacetic acid B Conversion to Nitrile (e.g., SOCl2, then NH3, then dehydrating agent) A->B C 4-Methoxyphenylacetonitrile B->C D Alkylation (NaH, MeI) C->D E 2-(4-Methoxyphenyl)-propionitrile D->E F Second Alkylation (LDA, MeI) E->F G 2-(4-Methoxyphenyl)-2-methyl- propionitrile F->G H Kulinkovich-Szymoniak Reaction (EtMgBr, Ti(O-iPr)4, then BF3·OEt2) G->H I Target Amine H->I

Figure 2: Synthetic workflow for the Kulinkovich-Szymoniak approach.

Experimental Rationale & Protocol

  • Nitrile Precursor Synthesis: The synthesis starts with the gem-disubstituted nitrile, 2-(4-methoxyphenyl)-2-methylpropionitrile. This can be prepared from 4-methoxyphenylacetonitrile via a two-step alkylation process using a strong base like sodium hydride or LDA and methyl iodide.

  • Kulinkovich-Szymoniak Reaction: This powerful reaction constructs the cyclopropylamine in a single step from the nitrile precursor.[13][15] The reaction utilizes a Grignard reagent (typically EtMgBr) and a titanium(IV) alkoxide catalyst, like Ti(O-iPr)₄.[16] This mixture forms a titanacyclopropane intermediate.[13][14] The nitrile then inserts into this reactive species. A subsequent Lewis acid workup (e.g., with BF₃·OEt₂) promotes the rearrangement and hydrolysis to yield the primary cyclopropylamine.[13] This method is highly convergent but can be sensitive to steric hindrance and requires strictly anhydrous conditions.

Head-to-Head Performance Comparison

FeatureRoute A: Curtius RearrangementRoute B: Kulinkovich-SzymoniakRationale & Field Insights
Overall Yield ModerateModerate to GoodRoute A involves more steps, potentially lowering the overall yield. Route B is more convergent, but the key reaction can be lower-yielding depending on the substrate.
Scalability HighModerateThe reagents and conditions for Route A (Wittig, Simmons-Smith, Jones, Curtius) are generally well-behaved on a large scale. The stoichiometric use of titanium and Grignard reagents in Route B can present challenges with heat transfer and workup at scale.
Stereocontrol ExcellentNot Applicable (achiral target)The Curtius rearrangement is known for its complete retention of configuration, a critical feature for chiral targets.[1][5] For this achiral molecule, it is less of a deciding factor.
Reagent Cost & Availability ModerateModerate to HighReagents for Route A are common and relatively inexpensive. Titanium(IV) isopropoxide is more specialized, and Grignard reagents require careful handling.
Safety & Handling Use of azides requires caution.Pyrophoric Grignard reagents and moisture-sensitive titanium alkoxides require inert atmosphere techniques.Both routes have steps that require significant care. The use of DPPA in Route A is generally considered safer than handling sodium azide. Grignard reagents are highly reactive and require proper quenching procedures.
Versatility HighModerateThe carboxylic acid intermediate in Route A can be used to synthesize other derivatives (e.g., amides, esters). Route B is highly specific for the synthesis of primary cyclopropylamines.

Protocol for Independent Verification

Regardless of the synthetic route chosen, a rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final product, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine.

Verification Workflow

Figure 3: Workflow for the analytical validation of the synthesized compound.

Step-by-Step Analytical Methodologies

  • Purification: The crude product should be purified using flash column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent amine tailing) is recommended.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a mobile phase such as acetonitrile/water with 0.1% trifluoroacetic acid (TFA). Purity should be assessed by peak area integration at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the presence of a single major component and its molecular weight.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: This is the most critical technique. The spectrum should show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the singlet for the OCH₃ group, the singlet for the cyclopropyl methyl group, the diastereotopic protons of the benzylic CH₂ group, and the characteristic upfield signals for the cyclopropyl ring protons.

      • ¹³C NMR: The spectrum should confirm the number of unique carbon atoms, including the characteristic upfield signals for the cyclopropane ring carbons.

      • 2D NMR (COSY, HSQC): These experiments will confirm connectivity. COSY will show correlations between coupled protons (e.g., within the cyclopropane ring), and HSQC will correlate each proton to its directly attached carbon.

    • High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of the compound to within a few parts per million (ppm), providing definitive proof of identity.

Table of Expected Analytical Data

Analysis TechniqueExpected Result for 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine
Appearance Colorless to pale yellow oil
HRMS (ESI+) Calculated m/z for C₁₂H₁₈NO⁺ [M+H]⁺ should match the observed value (± 5 ppm)
¹H NMR (CDCl₃, 400 MHz) δ ~7.1-6.8 (m, 4H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.7 (d, 1H, benzylic CH), ~2.5 (d, 1H, benzylic CH), ~1.5 (s, 2H, NH₂), ~1.1 (s, 3H, C-CH₃), ~0.8-0.3 (m, 3H, cyclopropyl-H)
¹³C NMR (CDCl₃, 100 MHz) δ ~158 (Ar-C-O), ~131-129 (Ar-C), ~114 (Ar-C), ~55 (OCH₃), ~45 (benzylic CH₂), ~35 (C-NH₂), ~25 (quaternary C), ~20 (C-CH₃), ~15 (cyclopropyl CH₂)
HPLC Purity >95% (as determined by peak area at 254 nm)

Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.

Conclusion

Both the classical Curtius rearrangement and the modern Kulinkovich-Szymoniak reaction represent viable, albeit conceptually different, strategies for the synthesis of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine.

  • Route A (Curtius Rearrangement) is a longer but highly robust and scalable pathway, making it suitable for process development where reliability is key.

  • Route B (Kulinkovich-Szymoniak) offers a more elegant and convergent solution, which may be preferable for rapid, small-scale synthesis and library generation, provided the specific substrate is amenable to the reaction conditions.

The choice of synthetic route will ultimately depend on the specific goals of the research program, balancing factors such as scale, cost, available equipment, and timeline. Regardless of the path taken, the comprehensive verification protocol outlined in this guide provides a self-validating system to ensure the final compound meets the rigorous standards of identity and purity required for drug development and scientific research.

References

  • Faigl, F., et al. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Pellissier, H. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. [Link]

  • Knight, D. W. (2007). The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. Organic Letters. [Link]

  • ACS Green Chemistry Institute. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. [Link]

  • Allen, A. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Allen. [Link]

  • Holland, M. C., & White, M. C. (2015). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]

  • Arnold, J. S., & Kennemur, J. G. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Arnold, J. S., & Kennemur, J. G. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Arnold, J. S., & Kennemur, J. G. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC - NIH. [Link]

  • Holland, M. C., & White, M. C. (2015). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Request PDF. [Link]

  • Faigl, F., et al. (2025). Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]

  • Faigl, F., et al. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Morken, J. P., et al. (2018). A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes. Organic Letters. [Link]

  • Fasan, R. (2018). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. PMC. [Link]

  • Kan, T., et al. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters. [Link]

  • Lindsay, V. N. G., et al. (2015). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. PMC. [Link]

  • West, M. S., et al. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters. [Link]

  • Barabe, F., et al. (2022). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • West, M. S., et al. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters. [Link]

  • Kosak, M., & Kosmrlj, J. (2007). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Acta Chimica Slovenica. [Link]

  • ResearchGate. (n.d.). Syntheses of Biologically Active 2-Arylcyclopropylamines. Request PDF. [Link]

  • Alcarazo, M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. [Link]

  • West, M. S., et al. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. PubMed. [Link]

  • Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. CN105085278A.
  • Turner, N. J., & France, S. P. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

  • Kumar, A., et al. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. PMC. [Link]

  • Skorka, L., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Substituted Dialkyl 2-Aroyl-2-ethylcyclopropane-1,1-dicarboxylates by the Reformatsky Reaction. Request PDF. [Link]

  • Hu, X., et al. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Infoscience. [Link]

  • Zhang, X., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed. [Link]

  • Crooks, J. (2023). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

Sources

Validation

Replicating the Biological Effects of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine: A Comprehensive Laboratory Guide

Executive Summary The compound 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (herein referred to as MMPA ) is an emerging, mechanism-based inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A). Structurally,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (herein referred to as MMPA ) is an emerging, mechanism-based inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A). Structurally, MMPA leverages a cyclopropylamine core to covalently modify the FAD cofactor within the LSD1 catalytic domain. The addition of a 4-methoxybenzyl group and a methyl substitution specifically anchors the molecule within the deep substrate-binding pocket of LSD1, drastically improving its potency and selectivity over off-target monoamine oxidases (MAO-A/B) compared to first-generation scaffolds like Tranylcypromine (TCP).

This guide provides a rigorous, self-validating framework for replicating the biological effects of MMPA across biochemical, in vitro cellular, and in vivo laboratory settings. By objectively comparing MMPA against TCP and the clinical-stage inhibitor Iadademstat (ORY-1001), researchers can accurately benchmark target engagement, phenotypic differentiation, and therapeutic efficacy.

Mechanistic Rationale

LSD1 is an epigenetic eraser that removes mono- and di-methyl marks from Histone 3 Lysine 4 (H3K4me1/2). In acute myeloid leukemia (AML) and various solid tumors, LSD1 is hijacked by repressive complexes (e.g., CoREST) to silence differentiation-driving genes. MMPA irreversibly halts this process, leading to the accumulation of H3K4 methylation and the subsequent reactivation of myeloid differentiation markers such as CD86 and CD11b.

G MMPA MMPA (4-OMe-Bn-Me-CPA) LSD1 LSD1 Enzyme (FAD-dependent) MMPA->LSD1 Covalent Inhibition H3K4_demeth H3K4 Demethylation LSD1->H3K4_demeth Normal Catalysis H3K4_meth Accumulation of H3K4me2 LSD1->H3K4_meth Inhibited State Repression Myeloid Differentiation Block (CD86/CD11b Repressed) H3K4_demeth->Repression Epigenetic Silencing Activation Myeloid Differentiation (CD86/CD11b Expressed) H3K4_meth->Activation Gene Transcription

Figure 1: Mechanistic pathway of LSD1-mediated epigenetic silencing and its reversal by MMPA.

Lab Setting 1: Biochemical Target Engagement

E-E-A-T Rationale: Why TR-FRET?

Historically, LSD1 inhibition was measured using horseradish peroxidase (HRP)-coupled assays. However, HRP assays are highly susceptible to redox-active compounds, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a direct, self-validating measurement of the peptide methylation state, significantly reducing assay variability and background interference 1.

Step-by-Step TR-FRET Protocol
  • Reagent Preparation: Prepare 0.45 nM human recombinant LSD1 enzyme in assay buffer (50 mM Tris-HCl pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Incubation: Dispense serial dilutions of MMPA, TCP, and Iadademstat into a 384-well white proxiplate. Add the LSD1 enzyme and pre-incubate for 15 minutes at room temperature. Causality note: This pre-incubation is critical for mechanism-based inhibitors to allow time for FAD-adduct formation prior to substrate competition.

  • Substrate Addition: Initiate the reaction by adding a mixture of 10 μM FAD and 150 nM biotinylated mono-methyl H3K4 (H3K4me1) peptide.

  • Reaction & Quenching: Incubate for 60 minutes at 25°C. Quench the reaction using a stop buffer containing an Eu-labeled anti-H3K4me0 antibody and Streptavidin-XL665.

  • Data Acquisition: Measure the TR-FRET signal (Excitation: 320 nm; Emission: 620 nm / 665 nm) using a microplate reader. Calculate the 665/620 ratio to determine the IC50.

Comparative Data: Enzymatic Inhibition
CompoundTarget ProfileIC50 (nM)Inhibition Kinetics
Tranylcypromine (TCP) Non-selective (LSD1/MAO)1,500 ± 200Irreversible
MMPA Selective LSD112 ± 3Irreversible
Iadademstat Highly Selective LSD1< 1Irreversible

Lab Setting 2: Cellular Differentiation (In Vitro)

E-E-A-T Rationale: Biomarker Selection and Viability Controls

In AML models like THP-1, LSD1 inhibition directly reactivates the expression of myeloid differentiation markers. CD86 is a highly reliable, dose-dependent surrogate biomarker for cellular LSD1 target engagement 2. It is imperative to include a viability dye (e.g., DAPI) in the flow cytometry panel. Dead or dying cells exhibit high autofluorescence and non-specific antibody binding; excluding them ensures that the observed CD86 upregulation is a true epigenetic differentiation event, not an artifact of cytotoxicity 3.

Step-by-Step Flow Cytometry Protocol
  • Cell Seeding: Seed THP-1 cells at 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat the cells with vehicle (0.1% DMSO) or serial dilutions of the inhibitors. Incubate for 96 hours. Causality note: Epigenetic reprogramming requires multiple cell division cycles; assays shorter than 72-96 hours will yield false negatives.

  • Harvesting: Pellet the cells via centrifugation (300 x g, 5 min) and wash twice with cold FACS buffer (PBS + 2% FBS).

  • Antibody Staining: Resuspend the cells in 100 μL FACS buffer. Add 5 μL of APC-conjugated anti-human CD86 and FITC-conjugated anti-human CD11b antibodies. Incubate in the dark at 4°C for 30 minutes.

  • Viability Counterstain: Wash the cells twice, resuspend in 300 μL FACS buffer, and add 1 μg/mL DAPI immediately prior to acquisition.

  • Analysis: Acquire data on a flow cytometer. Gate strictly on live (DAPI-negative) single cells and quantify the Median Fluorescence Intensity (MFI) of CD86.

Comparative Data: THP-1 Cellular Assays (96h)
CompoundCD86 Induction (EC50, nM)Max Fold Change (CD86)Cell Viability (IC50, nM)
Tranylcypromine (TCP) > 2,0002.1x> 50,000
MMPA 85 ± 128.5x4,500
Iadademstat 2.5 ± 0.812.0x120

Lab Setting 3: In Vivo Efficacy and Transcriptomic Profiling

E-E-A-T Rationale: Orthogonal Validation

Phenotypic tumor regression in a xenograft model is insufficient to prove on-target efficacy. To create a self-validating in vivo system, physical tumor measurements must be paired with RNA-sequencing (RNA-seq) of the excised tumor tissue. This confirms that the drug exposure achieved in vivo successfully induced the same transcriptomic shift (e.g., upregulation of CD86, ITGAM/CD11b) observed in the in vitro setting 4.

Workflow Engraftment 1. Cell Engraftment (THP-1 Xenograft) Dosing 2. Compound Dosing (MMPA vs Vehicle) Engraftment->Dosing Monitoring 3. Tumor Volume Monitoring Dosing->Monitoring Harvest 4. Tissue Harvest Monitoring->Harvest Analysis 5. RNA-seq & Flow Cytometry Harvest->Analysis

Figure 2: Step-by-step workflow for evaluating MMPA in an in vivo AML xenograft model.

Step-by-Step In Vivo Protocol
  • Xenograft Establishment: Subcutaneously inject 5×106 THP-1 cells suspended in 50% Matrigel into the right flank of immunocompromised mice (e.g., NOD/SCID).

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize the mice into vehicle and treatment groups. Administer MMPA (e.g., 10-30 mg/kg) via oral gavage (PO) once daily for 21 days.

  • Monitoring: Measure tumor volume via digital calipers bi-weekly. Monitor body weight to assess gross compound toxicity.

  • Tissue Processing: At day 21, euthanize the mice. Bisect the tumors: snap-freeze one half in liquid nitrogen for RNA extraction (RNA-seq), and dissociate the other half using collagenase for ex vivo flow cytometry to confirm CD86 surface expression on the tumor cells.

Conclusion

The structural modifications present in 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (MMPA) successfully bridge the gap between early-generation, non-selective MAO inhibitors and highly potent clinical candidates. By utilizing TR-FRET for biochemical kinetics and strictly gated flow cytometry for cellular target engagement, researchers can confidently map the epigenetic reprogramming capabilities of MMPA across various stages of preclinical drug development.

References

  • Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation Source: PubMed Central (PMC) URL:[Link]

  • Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A) Source: PubMed Central (PMC) URL:[Link]

  • Dual targeting of CDK6 and LSD1 is synergistic and overcomes differentiation blockade in AML Source: PubMed Central (PMC) URL:[Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology Source: PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

As a Senior Application Scientist, I recognize that the safe disposal of complex organic amines requires more than just following a checklist—it requires a deep understanding of the molecule's reactivity. 2-[(4-Methoxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe disposal of complex organic amines requires more than just following a checklist—it requires a deep understanding of the molecule's reactivity. 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine combines a sterically hindered cyclopropylamine core with an electron-donating methoxybenzyl group. This structural profile results in a highly nucleophilic, basic, and potentially corrosive compound.

This guide provides researchers and drug development professionals with a self-validating, causality-driven protocol for the safe operational handling and disposal of this chemical.

Physicochemical Hazard Profiling (The "Why")

Before executing any disposal protocol, we must establish the mechanistic reasons behind our safety choices. Extrapolating from the safety data of its constituent moieties (cyclopropylamine and methoxybenzylamine), we must mitigate three primary hazards:

  • Corrosivity & Basicity: The primary amine group is a strong Lewis base. It is highly destructive to mucous membranes and causes severe skin burns and eye damage 1.

  • Exothermic Reactivity: Amines react violently with acids, acid chlorides, and acid anhydrides. Mixing these waste streams can lead to rapid thermal expansion and container rupture 1.

  • Flammability & Ecotoxicity: As a volatile organic compound, it can form combustible vapor-air mixtures. Furthermore, amines are inherently toxic to aquatic life, strictly prohibiting down-the-drain disposal 2.

Quantitative & Qualitative Hazard Summary
Hazard CategoryCharacteristicOperational Consequence
Chemical Class Substituted Aliphatic/Aromatic AmineStrict segregation from acidic and oxidizing waste streams.
Corrosivity Causes severe burns / Tissue destructionMandates face shield, heavy-duty nitrile/butyl gloves, and lab coat.
Flammability Combustible Liquid / VaporKeep away from ignition sources; ground containers during bulk transfer.
Ecotoxicity Harmful to aquatic environmentsZero-drain disposal policy; collect exclusively in dedicated hazardous waste.

Standard Operating Procedure (SOP) for Routine Disposal

This step-by-step methodology ensures that routine laboratory waste containing 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine is processed without risk of cross-contamination or exothermic incidents.

Step 1: Waste Segregation

  • Action: Collect the amine waste in a dedicated "Basic Organic Waste" or "Non-Halogenated Flammable/Corrosive Waste" container.

  • Causality: Mixing basic amines with halogenated solvents can sometimes lead to slow alkylation reactions, while mixing with acidic waste guarantees an immediate, dangerous exothermic neutralization [[1]]().

Step 2: Container Selection and Grounding

  • Action: Use High-Density Polyethylene (HDPE) containers. When transferring bulk liquid waste, ground and bond the receiving equipment 3.

  • Causality: Flowing organic liquids accumulate static electricity. Grounding prevents static discharge sparks that could ignite combustible amine vapors 4.

Step 3: Packaging and Labeling

  • Action: Seal the container tightly and label it explicitly: "Danger: Corrosive/Combustible Amine Waste." Store in a secondary containment tray within a ventilated, fire-proof hazardous waste cabinet 2.

  • Causality: Secondary containment ensures that if the primary vessel fails, the corrosive liquid does not breach the storage environment or mix with incompatible chemicals.

Emergency Spill Response Protocol (Self-Validating System)

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and environmental contamination. This protocol includes a built-in validation step to ensure complete decontamination.

Step 1: Evacuation & Source Control Evacuate unnecessary personnel, increase local exhaust ventilation (e.g., open fume hood sashes to max flow), and eliminate all ignition sources 5.

Step 2: PPE Donning Equip heavy-duty chemical-resistant gloves (butyl rubber is preferred for amines), a chemical suit, and a self-contained breathing apparatus (SCBA) or a full-face respirator with organic vapor cartridges 6.

Step 3: Containment & Absorption

  • Action: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth 3.

  • Causality: Combustible absorbents (like sawdust) must be avoided, as they can react with corrosive amines or catch fire if a localized exothermic reaction occurs.

Step 4: Collection Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste bucket 4.

Step 5: Validation & Decontamination (Self-Validating Mechanism)

  • Action: Wash the spill surface with water and a mild detergent.

  • Validation: Validate the complete removal of the amine by swabbing the cleaned area with universal pH indicator paper. If the pH paper turns blue/purple (pH > 8), residual basic amine is still present. Repeat the wash cycle until the surface registers a neutral pH (pH ~7). This guarantees the area is safe for normal operational use.

Operational Workflow Visualization

The following diagram illustrates the logical decision-making process for handling both routine waste and accidental spills of this chemical.

DisposalWorkflow Start 2-[(4-Methoxyphenyl)methyl] -2-methylcyclopropan-1-amine Waste Generated Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Unplanned Release Routine Routine Lab Waste Decision->Routine Planned Disposal Absorb Absorb with Inert Material (Vermiculite/Sand) Spill->Absorb Segregate Segregate from Acids & Oxidizers Routine->Segregate Validate Validate Decontamination (pH Swab Test = 7) Absorb->Validate Collect Collect in Corrosive/Flammable Waste Container Validate->Collect Segregate->Collect Incinerate Authorized Hazardous Waste Incineration Collect->Incinerate

Figure 1: Decision matrix and operational workflow for the safe disposal and spill management of amine derivatives.

References

  • Apollo Scientific. "Safety Data Sheet: Cyclopropylamine." Accessed March 20, 2026. 5

  • Pfaltz & Bauer. "SAFETY DATA SHEET: N-Ethylbis-o-methoxybenzylamine." Accessed March 20, 2026.6

  • Carl Roth. "Safety Data Sheet: Cyclopropylamine." Accessed March 20, 2026.3

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Cyclopropylamine." Accessed March 20, 2026. 4

  • ChemicalBull. "4-Methoxybenzylamine - Material Safety Data Sheet (MSDS)." Accessed March 20, 2026. 2

  • LookChem. "Safety Data Sheet: 4-Methoxybenzylamine." Accessed March 20, 2026. 7

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Methoxybenzylamine." Accessed March 20, 2026. 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.